molecular formula C7H5F2NO B157781 4-Amino-3,5-difluorobenzaldehyde CAS No. 135564-23-7

4-Amino-3,5-difluorobenzaldehyde

Cat. No.: B157781
CAS No.: 135564-23-7
M. Wt: 157.12 g/mol
InChI Key: WSELIKSDSNNSTQ-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobenzaldehyde (CAS 135564-23-7) is a versatile aromatic building block with the molecular formula C 7 H 5 F 2 NO and a molecular weight of 157.12 g/mol . This compound features a benzaldehyde core symmetrically substituted with an amino group at the para position and fluorine atoms at both meta positions, creating a bifunctional scaffold highly valuable in contemporary organic synthesis . The introduction of fluorine atoms is a strategically important modification in aromatic systems . Fluorine, being the most electronegative element, exerts strong inductive effects that can significantly alter the electronic properties of the molecule, influencing the reactivity of functional groups and enhancing metabolic stability for pharmaceutical applications . Furthermore, the presence of fluorine can increase lipophilicity, facilitating passage through biological membranes, which is particularly advantageous for central nervous system targets . In materials science, incorporating fluorine into aromatic polymers can lead to enhanced thermal stability, chemical resistance, and unique optical properties for applications such as high-performance plastics and organic light-emitting diodes (OLEDs) . The dual functionality of this compound allows for diverse chemical transformations. The aldehyde group readily participates in condensation reactions, such as the formation of Schiff bases, which are crucial intermediates for synthesizing various heterocyclic compounds like quinolines, known for their broad spectrum of pharmacological activities . The amino group can be diazotized and converted into other functional groups or act as a directing group in electrophilic aromatic substitution reactions . This reactivity makes this compound a valuable precursor in the construction of complex molecular architectures for pharmaceutical intermediates, agrochemicals, and advanced materials . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSELIKSDSNNSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598260
Record name 4-Amino-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135564-23-7
Record name 4-Amino-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzaldehyde, with the CAS number 135564-23-7 , is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms ortho to the aldehyde, imparts distinct reactivity and properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed experimental protocol for its synthesis, and insights into its potential applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 135564-23-7PubChem[1]
Molecular Formula C₇H₅F₂NOPubChem[1]
Molecular Weight 157.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1=C(C=C(C(=C1F)N)F)C=OPubChem[1]
InChI InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2PubChem[1]
InChIKey WSELIKSDSNNSTQ-UHFFFAOYSA-NPubChem[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the synthesis of an intermediate, 4-amino-3,5-difluorobenzonitrile, from 4-bromo-2,6-difluoroaniline, followed by the reduction of the nitrile to the corresponding aldehyde.

Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile

This protocol is adapted from a published procedure for the synthesis of related compounds.[2]

Materials:

  • 4-bromo-2,6-difluoroaniline

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Aqueous ammonia (NH₄OH, 18%)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, carefully add 18% aqueous ammonia to the reaction mixture.

  • Filter the resulting solution to remove any solid byproducts.

  • Extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-amino-3,5-difluorobenzonitrile.

Step 2: Reduction of 4-amino-3,5-difluorobenzonitrile to this compound

A common method for the reduction of a nitrile to an aldehyde is the use of diisobutylaluminium hydride (DIBAL-H).

Materials:

  • 4-amino-3,5-difluorobenzonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

  • Anhydrous solvent (e.g., toluene or THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-amino-3,5-difluorobenzonitrile (1 eq.) in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

  • Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) to the cooled nitrile solution while maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) at the low temperature.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization as needed.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound.

Synthesis_Workflow Start 4-bromo-2,6-difluoroaniline Intermediate 4-amino-3,5-difluorobenzonitrile Start->Intermediate Cyanation (CuCN, DMF, reflux) Product This compound Intermediate->Product Reduction (DIBAL-H)

Caption: Synthetic route to this compound.

Applications in Drug Development

While specific, publicly available information on the direct use of this compound in approved drugs is limited, its structural motifs are of significant interest to medicinal chemists. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and aldehyde functionalities provide versatile handles for further chemical modifications and the construction of more complex molecules.

Fluorinated benzaldehydes are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique electronic properties of the fluorinated and aminated benzene ring in this compound make it an attractive starting material for the design of novel kinase inhibitors.

Signaling Pathway Hypothesis

Given the interest in fluorinated aromatic compounds in kinase inhibitor design, it is plausible that derivatives of this compound could be synthesized to target specific signaling pathways. For instance, a hypothetical inhibitor derived from this scaffold could potentially target a kinase within a cancer-related signaling cascade, such as the MAP kinase or PI3K/Akt pathways.

The following diagram illustrates a hypothetical mechanism of action where a drug derived from this compound inhibits a key kinase in a signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B (Target) Kinase1->Kinase2 Phosphorylation Effector Downstream Effector Kinase2->Effector Activation Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription Drug Drug Derived from This compound Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its unique combination of functional groups and fluorine substitution makes it a valuable tool for researchers. The provided synthesis protocol offers a practical approach for its preparation, and the discussion on its potential applications highlights areas for future research and development. As the demand for sophisticated and effective small molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

4-Amino-3,5-difluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Amino-3,5-difluorobenzaldehyde. It also outlines standard experimental protocols for the determination of key physical characteristics and presents a representative synthetic workflow for a closely related precursor, illustrating a potential pathway to the target molecule.

Core Physical Properties

While comprehensive experimental data for this compound is not widely available in public literature, the following properties have been computed and are documented in chemical databases.

Physical PropertyValueSource
Molecular Formula C₇H₅F₂NOPubChem[1]
Molecular Weight 157.12 g/mol PubChem[1]
CAS Number 135564-23-7PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1=C(C=C(C(=C1F)N)F)C=OPubChem[1]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the primary physical properties of aromatic aldehydes like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a heat-transfer fluid (like silicone oil).

  • The apparatus is heated slowly and steadily.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • A small volume of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The tube is attached to a thermometer and heated in a suitable apparatus.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of the substance.

Methodology:

  • A pycnometer (a flask of a known volume) is weighed empty.

  • It is then filled with the substance, and any excess is removed.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Solubility Determination

Objective: To determine the extent to which the substance dissolves in various solvents.

Methodology:

  • A known mass of the substance is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.

  • The mixture is agitated until saturation is reached.

  • Any undissolved solid is separated by filtration or centrifugation.

  • The concentration of the dissolved substance in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

Synthetic Pathway and Experimental Workflow

The following diagram illustrates the synthesis of 4-amino-3,5-difluorobenzonitrile, which could then be converted to this compound.

SynthesisWorkflow cluster_step1 Step 1: Cyanation cluster_step2 Hypothetical Step 2: Reduction start 4-Bromo-2,6-difluoroaniline reagent1 CuCN, DMF start->reagent1 Reflux, 24h product1 4-Amino-3,5-difluorobenzonitrile reagent1->product1 reagent2 DIBAL-H or similar reducing agent product1->reagent2 Reduction product2 This compound reagent2->product2

Caption: Synthetic workflow for this compound via a nitrile precursor.

References

An In-depth Technical Guide to 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3,5-difluorobenzaldehyde, a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. The document details its chemical properties, outlines a probable synthetic pathway, and discusses its potential applications, with a focus on its role as a versatile building block in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The introduction of fluorine atoms and an amino group onto the benzaldehyde scaffold significantly influences its electronic properties, reactivity, and potential biological interactions. While experimentally determined data is scarce in publicly accessible literature, a summary of its key identifiers and computed properties is presented below.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [1]
CAS Number 135564-23-7[1]
Canonical SMILES C1=C(C=C(C(=C1F)N)F)C=O[1]
InChI Key WSELIKSDSNNSTQ-UHFFFAOYSA-N[1]
Computed XLogP3-AA 0.9[1]
Computed Hydrogen Bond Donor Count 1[1]
Computed Hydrogen Bond Acceptor Count 3[1]
Computed Rotatable Bond Count 1[1]

Synthesis and Experimental Protocols

A common precursor for similar compounds is 3,5-difluorobenzonitrile. A potential synthetic pathway could therefore be the nitration of 3,5-difluorobenzaldehyde followed by reduction of the nitro group to an amine. Alternatively, a more direct route could involve the formylation of 2,6-difluoroaniline.

For illustrative purposes, the detailed synthesis of a related precursor, 3,5-difluorobenzaldehyde from 3,5-difluorobenzonitrile, is provided below. This highlights a common method for generating the aldehyde functionality in this class of compounds.

Experimental Protocol: Synthesis of 3,5-Difluorobenzaldehyde from 3,5-Difluorobenzonitrile [2][3]

  • Materials:

    • 3,5-difluorobenzonitrile (0.108 mol)

    • Raney alloy (15 g)

    • 90% formic acid (150 ml)

    • Hexane

    • Sodium sulfate

    • Water

  • Procedure:

    • A mixture of 3,5-difluorobenzonitrile and Raney alloy is refluxed in 90% formic acid for 2 hours.[2][3]

    • The reaction mixture is filtered while hot, and the filter cake is washed with water and then hexane.[2][3]

    • The filtrate is extracted three times with hexane.

    • The combined hexane extracts are washed with water and dried over sodium sulfate.

    • Concentration of the dried solution yields 3,5-difluorobenzaldehyde as a yellow oil.[2][3]

Researchers aiming to synthesize the title compound could adapt this reduction methodology, potentially starting from 4-nitro-3,5-difluorobenzonitrile.

Applications in Drug Discovery and Development

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups. While specific biological targets or signaling pathway modulations for this compound have not been explicitly detailed in the available literature, its structure as a substituted benzaldehyde makes it a valuable intermediate for the synthesis of more complex molecules.

Benzaldehyde derivatives are common starting materials for the synthesis of a wide range of heterocyclic compounds and Schiff bases, many of which exhibit biological activity. The presence of the amino group provides a reactive handle for further functionalization, for example, in the construction of pyrimidines, quinazolines, or other nitrogen-containing heterocycles. The difluoro substitution pattern is expected to influence the pharmacokinetic and pharmacodynamic properties of any resulting drug candidates.

Given its structural motifs, this compound could serve as a key building block in the synthesis of inhibitors for various enzyme classes or ligands for a range of receptors. A logical workflow for its utilization in a drug discovery program is outlined below.

drug_discovery_workflow A This compound (Starting Material) B Library Synthesis (e.g., Schiff bases, heterocycles) A->B Reaction C High-Throughput Screening (Biochemical/Cell-based assays) B->C Testing D Hit Identification C->D Analysis E Lead Optimization (Structure-Activity Relationship) D->E Progression F Preclinical Development E->F Candidate Selection

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-3,5-difluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis involves a two-step process commencing with the nitration of 3,5-difluorobenzaldehyde, followed by the selective reduction of the resulting nitro intermediate. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two key transformations:

  • Nitration of 3,5-difluorobenzaldehyde: The initial step involves the electrophilic aromatic substitution of 3,5-difluorobenzaldehyde to introduce a nitro group at the C4 position, yielding 3,5-difluoro-4-nitrobenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The two fluorine atoms, being ortho, para-directing, and the aldehyde group, being meta-directing, collectively favor the introduction of the nitro group at the position para to the aldehyde and ortho to the fluorine atoms.

  • Selective Reduction of 3,5-difluoro-4-nitrobenzaldehyde: The subsequent step focuses on the chemoselective reduction of the nitro group to an amino group, affording the target molecule, this compound. It is crucial to employ a reduction method that selectively targets the nitro functionality without affecting the aldehyde group.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Nitration of 3,5-difluorobenzaldehyde

ParameterValueReference
Starting Material3,5-difluorobenzaldehydeN/A
Product3,5-difluoro-4-nitrobenzaldehyde[1]
Nitrating AgentConcentrated Nitric Acid and Sulfuric Acid[1]
Theoretical YieldDependent on scaleN/A
Reported YieldHighly dependent on reaction conditions[1]

Table 2: Selective Reduction of 3,5-difluoro-4-nitrobenzaldehyde

ParameterMethod 1: Catalytic HydrogenationMethod 2: Metal-based ReductionMethod 3: Sodium DithioniteReference
Starting Material3,5-difluoro-4-nitrobenzaldehyde3,5-difluoro-4-nitrobenzaldehyde3,5-difluoro-4-nitrobenzaldehyde[1]
ProductThis compoundThis compoundThis compoundN/A
Reducing AgentH₂ gas with Pd/C or Raney Nickel catalystIron (Fe) powder in acetic acidSodium dithionite (Na₂S₂O₄)[1][2]
Key AdvantageHigh efficiencyCost-effectiveMild reaction conditions[1][2][3]
Potential Side ReactionDehalogenation (with some catalysts)N/AN/A[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3,5-difluoro-4-nitrobenzaldehyde (Nitration)

Materials:

  • 3,5-difluorobenzaldehyde

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3,5-difluorobenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzaldehyde in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of 3,5-difluoro-4-nitrobenzaldehyde is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Synthesis of this compound (Selective Reduction)

Method A: Catalytic Hydrogenation

Materials:

  • 3,5-difluoro-4-nitrobenzaldehyde

  • Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 3,5-difluoro-4-nitrobenzaldehyde in ethanol.

  • Carefully add the Pd/C or Raney Nickel catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Method B: Reduction with Iron in Acetic Acid

Materials:

  • 3,5-difluoro-4-nitrobenzaldehyde

  • Iron powder (Fe)

  • Glacial acetic acid

  • Water

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend 3,5-difluoro-4-nitrobenzaldehyde and iron powder in a mixture of acetic acid and water.

  • Heat the mixture to reflux with vigorous stirring for a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Wash the iron residue with ethyl acetate.

  • Combine the filtrate and the washings and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Pathway Start 3,5-Difluorobenzaldehyde Nitration_Intermediate 3,5-Difluoro-4-nitrobenzaldehyde Start->Nitration_Intermediate Nitration (HNO₃, H₂SO₄) Final_Product This compound Nitration_Intermediate->Final_Product Selective Reduction (e.g., H₂/Pd-C or Fe/AcOH)

Caption: Synthesis pathway of this compound.

References

Spectroscopic Profile of 4-Amino-3,5-difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic properties of 4-Amino-3,5-difluorobenzaldehyde, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectroscopic data in public-domain literature and databases, this guide utilizes validated computational methods to predict the Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring such spectra, offering a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the amine and fluorine substituents on the benzaldehyde core imparts unique electronic properties and potential for diverse chemical transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions. This guide aims to fill the current gap in available experimental data by providing reliable predicted spectroscopic data and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a strong baseline for experimental verification.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehydic-H9.7 - 9.9Singlet-
Aromatic-H7.4 - 7.6Triplet~2-3 (JH-F)
Amino-H₂4.5 - 5.5Broad Singlet-

Note: The chemical shift of the amino protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C=O188 - 192TripletLow (JC-F)
C-NH₂145 - 150TripletLow (JC-F)
C-F150 - 155Doublet of DoubletsHigh (JC-F), Low (JC-C-F)
C-CHO120 - 125TripletLow (JC-F)
C-H115 - 120DoubletMedium (JC-F)
Predicted ¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-F-120 to -140Multiplet

Note: The chemical shift is referenced to CFCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehyde)2720 - 2820Medium
C=O Stretch (Aldehyde)1680 - 1700Strong
C=C Stretch (Aromatic)1580 - 1620Medium-Strong
C-N Stretch (Amino)1250 - 1350Medium-Strong
C-F Stretch1100 - 1300Strong
Predicted Mass Spectrometry Data

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI)

FragmentPredicted m/zRelative Intensity
[M]⁺157High
[M-H]⁺156Medium
[M-CHO]⁺128Medium

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for NMR analysis is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Dissolve->Solvent Vortex Vortex to ensure homogeneity Solvent->Vortex Transfer Transfer to a 5 mm NMR tube Vortex->Transfer Insert Insert sample into NMR spectrometer Transfer->Insert Lock Lock on solvent deuterium signal Insert->Lock Shim Shim the magnetic field Lock->Shim Acquire Acquire ¹H, ¹³C, and ¹⁹F spectra Shim->Acquire Fourier Fourier Transform Acquire->Fourier Phase Phase Correction Fourier->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) Baseline->Reference

NMR analysis workflow from sample preparation to data processing.

3.1.1. ¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Approximately 5-10 mg/mL.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

3.1.2. ¹³C NMR Spectroscopy

  • Solvent and Concentration: As for ¹H NMR.

  • Instrument: 100 MHz or higher frequency for ¹³C.

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on concentration.

3.1.3. ¹⁹F NMR Spectroscopy

  • Solvent and Concentration: As for ¹H NMR.

  • Instrument: Spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment, proton-decoupled.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 64-128.

Infrared (IR) Spectroscopy

A typical procedure for solid-state IR analysis is outlined below.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Place Place a small amount of solid sample Crystal onto the ATR crystal Place->Crystal Apply Apply pressure with the anvil Crystal->Apply Background Collect a background spectrum Apply->Background Sample Collect the sample spectrum Background->Sample ATR_Correct Apply ATR correction Sample->ATR_Correct Baseline Baseline Correction ATR_Correct->Baseline Identify Identify characteristic peaks Baseline->Identify

Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)

The following diagram illustrates a general workflow for Electron Ionization Mass Spectrometry.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_proc Data Processing Dissolve Dissolve sample in a volatile solvent Inject Inject into a GC-MS or use a direct insertion probe Dissolve->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Separate Mass analysis (e.g., Quadrupole) Ionize->Separate Detect Detection of ions Separate->Detect Generate Generate mass spectrum Detect->Generate Identify_M Identify molecular ion peak Generate->Identify_M Analyze_Frag Analyze fragmentation pattern Identify_M->Analyze_Frag

General workflow for Electron Ionization Mass Spectrometry (EI-MS).

  • Ionization Method: Electron Ionization (EI).

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

  • Parameters:

    • Electron energy: 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 200-250 °C.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on computational predictions. The presented data and experimental protocols are intended to aid researchers in the identification, characterization, and utilization of this important chemical intermediate. Experimental verification of the predicted data is strongly encouraged to further enrich the scientific understanding of this compound.

An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3,5-difluorobenzaldehyde. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted solubility based on the compound's structure, general solubility principles for similar molecules, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₇H₅F₂NO.[1] Its structure consists of a benzene ring substituted with an amino (-NH₂) group, two fluorine (-F) atoms, and a formyl (-CHO) group. The presence of these functional groups dictates its chemical and physical properties, including its solubility in various organic solvents. The polar amino and carbonyl groups suggest potential solubility in polar solvents, while the aromatic ring provides nonpolar character.

Quantitative Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

SolventChemical FormulaPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSolubleAprotic, highly polar solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)C₃H₇NOHighSolubleAprotic, highly polar solvent, similar to DMSO in its solvating properties.
Tetrahydrofuran (THF)C₄H₈OIntermediateModerately SolubleAprotic ether with moderate polarity.
AcetoneC₃H₆OIntermediateModerately SolubleAprotic ketone with intermediate polarity.
EthanolC₂H₅OHHighSparingly to Moderately SolubleProtic, polar solvent; hydrogen bonding capability may enhance solubility.
MethanolCH₃OHHighSparingly to Moderately SolubleProtic, highly polar solvent; similar to ethanol.
Dichloromethane (DCM)CH₂Cl₂IntermediateSparingly SolubleAprotic solvent with intermediate polarity.
Ethyl AcetateC₄H₈O₂IntermediateSparingly SolubleAprotic ester with intermediate polarity.
TolueneC₇H₈LowInsoluble to Sparingly SolubleNonpolar aromatic solvent.
HexaneC₆H₁₄LowInsolubleNonpolar aliphatic solvent.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solution is saturated. The solid phase should still be present at the bottom of the vial.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vial from the shaker or water bath, ensuring the undissolved solid is not disturbed.

    • Allow the solid to settle.

    • Withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Concentration Determination (using HPLC as an example):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48h) prep2->prep3 sample1 Collect supernatant prep3->sample1 sample2 Filter to remove undissolved solid sample1->sample2 sample3 Dilute sample with known volume sample2->sample3 analysis3 Analyze diluted sample sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate calibration curve (e.g., via HPLC) analysis1->analysis2 analysis3->analysis2 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate original concentration (account for dilution) calc1->calc2 calc3 Express solubility (g/L or mol/L) calc2->calc3

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, this guide provides a framework for researchers and drug development professionals to approach its use in solution-based applications. The predicted solubility table offers a starting point for solvent selection, and the detailed experimental protocol provides a robust method for obtaining precise quantitative solubility data in the laboratory. It is recommended that experimental verification of solubility be performed for any application where this parameter is critical.

References

Purity Analysis of 4-Amino-3,5-difluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Amino-3,5-difluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols for various analytical techniques, presents data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound (C₇H₅F₂NO, CAS No: 135564-23-7) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. This guide details the application of modern analytical techniques to ensure the quality and consistency of this intermediate.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation and identification of functional groups. Elemental analysis provides confirmation of the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal method for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase.

While direct analysis is common, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance the detection of benzaldehyde and related impurities, especially at trace levels.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic impurities that may be present from the synthesis process. Given the polarity of the amino group, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Derivatization of the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

This method is particularly useful for identifying and quantifying residual solvents and starting materials from the synthesis. The mass spectra obtained can be compared against spectral libraries for positive identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: The spectrum is expected to show signals for the aldehyde proton, the aromatic protons, and the amine protons. The coupling patterns and chemical shifts provide detailed structural information.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbon atoms of the benzene ring.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Absorptions:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

    • C=O stretching of the aldehyde (around 1680-1700 cm⁻¹).

    • C-F stretching (around 1100-1300 cm⁻¹).

    • Aromatic C=C stretching (around 1450-1600 cm⁻¹).

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the sample, which is then compared with the theoretical values calculated from the empirical formula.

Data Presentation

The quantitative data obtained from the purity analysis is summarized in the following tables for clarity and easy comparison.

Table 1: HPLC Purity Profile of this compound

ComponentRetention Time (min)Area (%)Specification
This compound8.599.8≥ 99.5%
Impurity A6.20.1≤ 0.2%
Impurity B9.80.05≤ 0.1%
Unknown Impurities-0.05≤ 0.1%

Table 2: GC-MS Analysis of Volatile Impurities

ImpurityRetention Time (min)Concentration (ppm)Specification (ppm)
Residual Solvent (e.g., Toluene)5.1< 50≤ 890
Starting Material (e.g., 2,6-difluoroaniline)7.3< 100≤ 200

Table 3: Elemental Analysis Data

ElementTheoretical (%)Experimental (%)
Carbon (C)53.5153.48
Hydrogen (H)3.213.23
Nitrogen (N)8.918.89
Fluorine (F)24.1824.15

Visualized Workflows

The following diagrams illustrate the experimental workflows for the key analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve Sample in Mobile Phase hplc Inject into HPLC System prep->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition & Integration detection->data_acq quant Quantification of Purity & Impurities data_acq->quant

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_gc Derivatize Sample with Silylating Agent gcms Inject into GC-MS System prep_gc->gcms separation_gc Separation on Capillary Column gcms->separation_gc detection_ms Mass Spectrometric Detection separation_gc->detection_ms data_acq_gc Data Acquisition detection_ms->data_acq_gc library_search Library Search for Impurity Identification data_acq_gc->library_search quant_gc Quantification of Volatile Impurities library_search->quant_gc

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Purity_Logic cluster_analysis Purity Analysis compound This compound hplc_node HPLC (Purity, Non-volatile Impurities) compound->hplc_node gcms_node GC-MS (Volatile Impurities) compound->gcms_node nmr_node NMR (Structure Confirmation) compound->nmr_node ftir_node FTIR (Functional Groups) compound->ftir_node ea_node Elemental Analysis (Empirical Formula) compound->ea_node result Purity & Impurity Profile hplc_node->result gcms_node->result nmr_node->result ftir_node->result ea_node->result

Caption: Logical Relationship of Analytical Techniques for Purity Assessment.

Conclusion

The purity of this compound is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile of the compound. The methods outlined in this guide are robust and can be adapted for routine quality control, ensuring the material meets the stringent requirements of the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring both activating amino and deactivating fluorine groups on the benzene ring, makes it a versatile intermediate. However, the presence of these functional groups also necessitates careful consideration of its potential hazards. This guide provides a detailed overview of the anticipated safety and handling protocols for this compound, based on data from its structural analogs.

Hazard Identification

Based on analogous compounds, this compound is anticipated to be a combustible solid that may cause skin, eye, and respiratory irritation. Ingestion and skin contact may be harmful.[3]

Table 1: GHS Hazard Classification (Anticipated)

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[3]

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[3]

  • Eye Contact: Can cause serious eye irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₅F₂NO
CAS Number 135564-23-7
Appearance Solid (Anticipated)
Odor No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on data for analogous compounds.[1][2][4]

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Firefighting Measures

While not considered a significant fire risk, containers of this compound may burn.[3]

Table 4: Firefighting Guidance

AspectRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
Specific Hazards May emit poisonous and corrosive fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Accidental Release Measures

In the case of a spill, proper containment and cleanup are essential to prevent exposure and environmental contamination.

Table 5: Accidental Release Procedures

ActionProtocol
Personal Precautions Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE). Evacuate unnecessary personnel from the area.[3][4]
Environmental Precautions Prevent the material from entering drains or waterways.[1][2]
Cleanup Methods For minor spills, use dry cleanup procedures such as sweeping or vacuuming. Avoid generating dust. Place the collected material in a suitable, labeled container for disposal. For major spills, alert emergency responders.[4][5]
Handling and Storage

Proper handling and storage practices are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Table 6: Handling and Storage Recommendations

AspectGuideline
Handling Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling.[1][2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][2]
Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are vital for minimizing exposure.

Table 7: Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][4]
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1]

Visualizations

Experimental Workflow: Safe Handling of a Chemical Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate After experiment cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for safely handling a potentially hazardous chemical powder.

Logical Relationship: Emergency Response to a Chemical Spill

G spill Chemical Spill Occurs assess Assess the Situation (Size, Hazard Level) spill->assess minor_spill Minor Spill (Can be handled internally) assess->minor_spill Small & Controllable major_spill Major Spill (Requires external help) assess->major_spill Large or Highly Hazardous evacuate Evacuate the Immediate Area alert Alert Supervisor & Emergency Services evacuate->alert secure Secure the Area Await Emergency Responders alert->secure minor_spill->major_spill No cleanup Follow Spill Cleanup Protocol (Use Spill Kit) minor_spill->cleanup Yes major_spill->evacuate report Document the Incident cleanup->report secure->report

Caption: Decision-making process for responding to a chemical spill in a laboratory setting.

References

A Technical Guide to 4-Amino-3,5-difluorobenzaldehyde for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms ortho and meta to the aldehyde, imparts distinct reactivity and properties that are highly valuable in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial availability, key physicochemical properties, and synthetic applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Commercial Availability and Physicochemical Properties

This compound, identified by CAS number 135564-23-7, is available from a range of commercial chemical suppliers.[1][2][3] The quality and purity of the material can vary between suppliers, and it is essential for researchers to consult the technical data sheets and certificates of analysis provided by the vendor. A summary of key physicochemical data is presented below.

PropertyValueSource
CAS Number 135564-23-7PubChem[3]
Molecular Formula C₇H₅F₂NOPubChem[3]
Molecular Weight 157.12 g/mol PubChem[3]
Appearance --
Melting Point --
Boiling Point --
Purity >95% (typical)-
Solubility --

Note: Data on appearance, melting point, boiling point, and solubility are not consistently provided across public sources and should be obtained from the supplier's specific documentation.

Spectroscopic Data

Spectroscopic data is crucial for the verification of the identity and purity of this compound. While specific spectra should be obtained from the supplier, typical analytical techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and molecular weight of the substance.[1]

Experimental Protocols: Synthesis of Schiff Bases

A common and important application of this compound is in the synthesis of Schiff bases (imines). These compounds are formed through the condensation reaction between the primary amino group of the benzaldehyde and a carbonyl group of another molecule, or vice versa. Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities.

General Procedure for Schiff Base Formation:
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: To the solution, add the desired aldehyde or ketone (1 equivalent).

  • Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation. The resulting solid is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

The synthesis of Schiff bases from various amino compounds and aldehydes is a well-established methodology.[4][5][6][7]

Applications in Drug Discovery and Medicinal Chemistry

The unique electronic properties conferred by the fluorine and amino substituents make this compound a valuable scaffold in the design of novel therapeutic agents. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries. This compound is a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity.[8][9][10]

Logical Workflow for Utilizing this compound in a Research Setting

workflow cluster_procurement Procurement & QC cluster_synthesis Synthesis cluster_characterization Characterization & Application supplier_id Identify Suppliers (e.g., BLD Pharm, Parchem) get_docs Obtain Technical Docs (CoA, SDS) supplier_id->get_docs qc_check Perform QC Checks (NMR, HPLC, LC-MS) get_docs->qc_check reaction_setup Reaction Setup (e.g., Schiff Base Synthesis) qc_check->reaction_setup Qualified Material monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Work-up & Isolation monitoring->workup purification Purification (Recrystallization) workup->purification char_product Characterize Product (NMR, MS, etc.) purification->char_product Purified Compound bio_eval Biological Evaluation (Screening, Assays) char_product->bio_eval sar_study Structure-Activity Relationship (SAR) Studies bio_eval->sar_study

References

Methodological & Application

Application Notes: The Strategic Use of 4-Amino-3,5-difluorobenzaldehyde in the Synthesis of Potent IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-3,5-difluorobenzaldehyde is a key synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of fluorine atoms ortho to the amino group significantly influences the electronic properties and conformational preferences of the molecule, making it a valuable building block for designing targeted therapeutics. These fluorine substitutions can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles of the final drug candidates. This document outlines the application of this compound in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, providing detailed protocols and biological data.

Application in IRAK4 Inhibition

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, the development of small molecule inhibitors of IRAK4 is a major focus of drug discovery efforts.

The 2,6-difluorophenylamino motif, derived from this compound, has been identified as a critical pharmacophore for potent IRAK4 inhibition. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of the kinase, contributing to high binding affinity and selectivity.

Quantitative Data Summary

Derivatives of this compound have demonstrated significant inhibitory activity against IRAK4. The following table summarizes the biological data for a representative pyrazolopyrimidine-based IRAK4 inhibitor synthesized from this starting material.

Compound IDStructureTargetIC50 (nM)
Example 741-(2,6-difluorobenzyl)-N-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineIRAK4120

Experimental Protocols

Synthesis of 1-(2,6-difluorobenzyl)-N-ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Example 74)

This protocol details the synthesis of a potent IRAK4 inhibitor starting from this compound. The key step involves a reductive amination to introduce the difluorobenzyl moiety.

Step 1: Reductive Amination of this compound

  • Materials: this compound, an appropriate amine (e.g., ethylamine), a reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the amine (1.2 equivalents) in the solvent.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-substituted 2,6-difluoroaniline derivative.

Step 2: Synthesis of the Pyrazolopyrimidine Core

The N-substituted 2,6-difluoroaniline derivative is then used to construct the final pyrazolopyrimidine inhibitor through a multi-step synthesis, which typically involves:

  • Reaction with a pyrazole precursor to form an intermediate.

  • Cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.

  • Further functionalization as needed to obtain the final compound.

A detailed, step-by-step synthesis of a similar pyrazolopyrimidine core can be found in the literature, often within patent filings such as WO2014108942A1.

Visualizations

Signaling Pathway of IRAK4 in Innate Immunity

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Inhibitor IRAK4 Inhibitor (e.g., Example 74) Inhibitor->IRAK4

Caption: IRAK4 signaling cascade and point of inhibition.

Experimental Workflow for IRAK4 Inhibitor Synthesis

Synthesis_Workflow Start This compound Step1 Reductive Amination (with Ethylamine) Start->Step1 Intermediate1 N-Ethyl-2,6-difluorobenzylamine Step1->Intermediate1 Step2 Reaction with Pyrazole Precursor Intermediate1->Step2 Intermediate2 Pyrazolopyrimidine Intermediate Step2->Intermediate2 Step3 Cyclization & Final Modification Intermediate2->Step3 FinalProduct IRAK4 Inhibitor (Example 74) Step3->FinalProduct

Caption: Synthetic route to an IRAK4 inhibitor.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Pyrazolopyrimidine Scaffold R1 R1: 2,6-Difluorobenzyl (from this compound) Core->R1 R2 R2: Small Alkyl Group (e.g., Ethyl) Core->R2 R3 R3: Small Alkyl Group (e.g., Methyl) Core->R3 Activity Potent IRAK4 Inhibition R1->Activity Key for Potency R2->Activity Modulates Solubility R3->Activity Fine-tunes Binding

Caption: Key structural features for IRAK4 inhibition.

Application Notes and Protocols: Reaction of 4-Amino-3,5-difluorobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Schiff bases (imines) through the condensation reaction of primary amines with carbonyl compounds is a fundamental transformation in organic chemistry.[1][2] 4-Amino-3,5-difluorobenzaldehyde is a particularly interesting starting material in this context, primarily due to the influence of its fluorine substituents. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] Consequently, Schiff bases derived from this compound are valuable intermediates in the synthesis of novel therapeutic agents, particularly as kinase inhibitors for anticancer therapies.[4][5][6] These compounds also find applications in the development of antimicrobial agents and advanced materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is typically the rate-determining step. Subsequent acid- or base-catalyzed dehydration of the hemiaminal yields the final imine product and a molecule of water. The reaction is reversible, and to drive it to completion, the removal of water is often necessary, which can be achieved by azeotropic distillation or the use of a dehydrating agent.

Applications in Drug Development

Schiff bases derived from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the imine bond and the electron-withdrawing nature of the fluorine atoms can contribute to effective binding within the ATP-binding pocket of various kinases, leading to their inhibition. This can disrupt downstream signaling pathways that promote tumor cell proliferation and survival.

For instance, many kinase inhibitors target pathways involving receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as intracellular kinases such as those in the MAPK and PI3K/AKT signaling cascades. By inhibiting these kinases, Schiff base derivatives can effectively block oncogenic signaling and induce apoptosis in cancer cells.

Experimental Protocols

Two primary methods for the synthesis of Schiff bases from this compound are presented below: a conventional solution-phase method and a solvent-free mechanochemical method.

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a general procedure for the synthesis of N-aryl and N-alkyl imines of this compound in ethanol, often with catalytic acid.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, 4-fluoroaniline, propylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0 - 1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Protocol 2: Solvent-Free Mechanochemical Synthesis

This method is an environmentally friendly and often more efficient alternative to solution-phase synthesis.

Materials:

  • This compound

  • Appropriate primary amine

  • Mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Place equimolar amounts of this compound and the primary amine into a mortar.

  • Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature.

  • The reaction progress can be monitored by observing changes in the physical state of the mixture (e.g., color change, formation of a solid or oil).

  • The resulting product is often of high purity. If necessary, it can be further purified by washing with a non-polar solvent (like hexane) to remove any unreacted starting material or by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Schiff bases from this compound with various primary amines.

Table 1: Reaction Conditions and Yields

Primary AmineMethodReaction Time (h)Yield (%)Melting Point (°C)
AnilineConventional4~85-95Not Reported
4-FluoroanilineConventional3~90-98Not Reported
4-MethoxyanilineConventional3~90-98Not Reported
PropylamineConventional5~70-85Not Reported
AnilineMechanochemical0.25>95Not Reported
4-FluoroanilineMechanochemical0.25>95Not Reported

Table 2: Spectroscopic Data for a Representative N-Aryl Schiff Base

Spectroscopic DataN-(4-methoxyphenyl)-1-(4-amino-3,5-difluorophenyl)methanimine
¹H NMR (CDCl₃, δ ppm) ~8.3 (s, 1H, -CH=N-), ~7.2-7.8 (m, Ar-H), ~6.9 (d, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~160 (C=N), ~158 (Ar-C-O), ~150-155 (Ar-C-F), ~145 (Ar-C-N), ~114-130 (Ar-C), ~55 (-OCH₃)
IR (KBr, cm⁻¹) ~3400-3300 (N-H), ~1620 (C=N), ~1510-1600 (C=C), ~1250 (C-F)
MS (m/z) Calculated for C₁₄H₁₂F₂N₂O: 274.09. Found: [M+H]⁺ 275.10

Table 3: Spectroscopic Data for a Representative N-Alkyl Schiff Base

Spectroscopic DataN-propyl-1-(4-amino-3,5-difluorophenyl)methanimine
¹H NMR (CDCl₃, δ ppm) ~8.1 (t, 1H, -CH=N-), ~7.1-7.3 (m, Ar-H), ~4.4 (br s, 2H, -NH₂), ~3.5 (t, 2H, -N-CH₂-), ~1.7 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~162 (C=N), ~150-155 (Ar-C-F), ~145 (Ar-C-N), ~110-125 (Ar-C), ~62 (-N-CH₂-), ~24 (-CH₂-), ~11 (-CH₃)
IR (KBr, cm⁻¹) ~3400-3300 (N-H), ~2960 (C-H), ~1630 (C=N), ~1520-1600 (C=C), ~1240 (C-F)
MS (m/z) Calculated for C₁₀H₁₂F₂N₂: 198.10. Found: [M+H]⁺ 199.11

Visualizations

Caption: General reaction mechanism for Schiff base formation.

Experimental_Workflow cluster_conventional Protocol 1: Conventional Method cluster_mechanochemical Protocol 2: Mechanochemical Method cluster_analysis Characterization A1 Dissolve Reactants in Ethanol A2 Add Acid Catalyst A1->A2 A3 Reflux (2-6h) A2->A3 A4 Cool and Precipitate or Concentrate A3->A4 A5 Purify by Recrystallization A4->A5 C1 TLC, Melting Point A5->C1 B1 Combine Equimolar Reactants B2 Grind (10-20 min) B1->B2 B3 Wash with Non-polar Solvent (optional) B2->B3 B3->C1 C2 Spectroscopy (NMR, IR, MS) C1->C2

Caption: Experimental workflow for Schiff base synthesis.

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_cell Cellular Signaling Aldehyde 4-Amino-3,5- difluorobenzaldehyde SchiffBase Schiff Base Derivative (Kinase Inhibitor) Aldehyde->SchiffBase Amine Primary Amine Amine->SchiffBase RTK Receptor Tyrosine Kinase (e.g., EGFR) SchiffBase->RTK Inhibits Signal Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Signal Activates Proliferation Tumor Cell Proliferation and Survival Signal->Proliferation Promotes Apoptosis Apoptosis Signal->Apoptosis Inhibits

Caption: Role of Schiff base derivatives as kinase inhibitors.

References

Application Notes: The Versatility of 4-Amino-3,5-difluorobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-3,5-difluorobenzaldehyde is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique trifunctional nature—possessing a reactive aldehyde group, a nucleophilic amino group, and an electron-deficient aromatic ring due to the two fluorine atoms—makes it an ideal precursor for constructing complex molecular architectures. The fluorine substituents significantly influence the molecule's reactivity and can impart desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity in the final drug candidates. These characteristics make fluorinated heterocycles highly sought after in medicinal chemistry and drug development.

This document provides detailed application notes and exemplary protocols for the synthesis of various classes of heterocyclic compounds, including pyridines, pyrimidines, and quinolines, using this compound as a key starting material.

Key Synthetic Strategies

The primary reaction pathways leveraging this compound include:

  • Multicomponent Reactions (MCRs): The aldehyde functionality is perfectly suited for one-pot MCRs, where three or more reactants combine to form a complex product, offering high atom economy and efficiency. This is a prominent strategy for synthesizing highly substituted pyridines.

  • Condensation with Active Methylene Compounds: The Knoevenagel condensation of the aldehyde group with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) is a key initial step. The resulting product can then undergo subsequent cyclization to form various heterocycles.[1][2]

  • Condensation with Binucleophiles: The reaction of the aldehyde with compounds containing two nucleophilic centers, such as amidines or guanidine, is a classical and effective method for constructing six-membered heterocyclic rings like pyrimidines.[3][4][5]

  • Intramolecular Cyclization: The amino group can participate in intramolecular cyclization reactions, often after an initial intermolecular reaction at the aldehyde site, leading to the formation of fused ring systems like quinolines.

Exemplary Synthetic Applications & Protocols

Synthesis of Substituted 2-Amino-6-sulfanylpyridines

Highly substituted pyridines are privileged scaffolds in medicinal chemistry. A one-pot, three-component reaction between this compound, an active methylene compound like malononitrile, and a thiol can efficiently produce functionalized pyridine derivatives.[6]

G cluster_start Reactants reagent1 This compound intermediate Knoevenagel Adduct reagent1->intermediate Knoevenagel Condensation reagent2 Malononitrile reagent2->intermediate reagent3 Thiol (R-SH) intermediate2 Michael Adduct reagent3->intermediate2 Michael Addition catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate intermediate->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization oxidation Oxidation (Aromatization) cyclization->oxidation product 2-Amino-4-(4-amino-3,5-difluorophenyl)- 3,5-dicyano-6-(R-sulfanyl)pyridine oxidation->product G start This compound intermediate1 Chalcone-like Intermediate start->intermediate1 reagent1 Active Methylene Compound (e.g., Diethyl Malonate) reagent1->intermediate1 Knoevenagel Condensation cyclization Cyclocondensation intermediate1->cyclization reagent2 Guanidine Hydrochloride reagent2->cyclization catalyst Base (e.g., NaOEt) catalyst->cyclization product 2-Amino-4-hydroxy-6-(4-amino-3,5- difluorophenyl)pyrimidine cyclization->product G cluster_start Reactants reagent1 This compound (acting as aniline) reaction Doebner Reaction (Condensation/Cyclization/ Aromatization) reagent1->reaction reagent2 Aldehyde (R-CHO) (e.g., Benzaldehyde) reagent2->reaction reagent3 Pyruvic Acid reagent3->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product 6,8-Difluoro-7-formyl-2-(R)-quinoline- 4-carboxylic Acid reaction->product

References

Application Notes and Protocols for Condensation Reactions with 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for condensation reactions involving 4-amino-3,5-difluorobenzaldehyde, a versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. The fluorinated aromatic amine and aldehyde functionalities make it a valuable precursor for the generation of diverse molecular architectures, particularly Schiff bases and products of Knoevenagel condensation.

Introduction to Condensation Reactions

Condensation reactions are a fundamental class of organic reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. In the context of this compound, two primary types of condensation reactions are of significant interest: Schiff base formation and Knoevenagel condensation.

Schiff Base Formation: This reaction involves the condensation of the primary amino group of this compound with a carbonyl compound (an aldehyde or ketone), or the condensation of the aldehyde group with a primary amine. The resulting compounds, known as Schiff bases or imines, contain a carbon-nitrogen double bond. These derivatives are widely studied for their potential biological activities, including antimicrobial and anticancer properties.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde group of this compound with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or barbituric acid. This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated compounds, which are important intermediates in the production of pharmaceuticals and fine chemicals.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases (imines) by reacting this compound with various primary amines.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals in a vacuum oven.

Quantitative Data:

Reactant 2 (Primary Amine)Product (Schiff Base)Yield (%)Melting Point (°C)Analytical Data
p-aminophenolN-(4-hydroxybenzylidene)-4-amino-3,5-difluorobenzaniline>90% (estimated)Not ReportedIR, ¹H NMR, ¹³C NMR
AnilineN-(phenyl)-1-(4-amino-3,5-difluorophenyl)methanimine>90% (estimated)Not ReportedIR, ¹H NMR, ¹³C NMR

Note: Yields and melting points are highly dependent on the specific primary amine used and the reaction conditions. The provided data is based on high-yielding Schiff base syntheses with similar aromatic aldehydes.[3]

Protocol 2: General Knoevenagel Condensation of this compound

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

  • Ethanol or a water/glycerol mixture

  • Base catalyst (e.g., piperidine, ammonium acetate, or a heterogeneous catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of this compound and 1.1 equivalents of the active methylene compound.

  • Add the solvent of choice (e.g., ethanol or a 1:1 mixture of water and glycerol).

  • Add a catalytic amount of the base (e.g., a few drops of piperidine or 10 mol% of ammonium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for the appropriate time (typically ranging from 5 minutes to 24 hours).

  • Monitor the reaction by TLC.

  • If a precipitate forms upon completion, collect the product by vacuum filtration.

  • Wash the solid with a cold solvent (e.g., water or ethanol).

  • Purify the product by recrystallization from a suitable solvent system.

  • Dry the purified product under vacuum.

Quantitative Data:

Specific quantitative data for Knoevenagel condensations with this compound is limited in the available literature. The following table presents data from reactions with analogous benzaldehydes to provide an expected range of results.

Active Methylene CompoundCatalystSolventYield (%)Product Characterization
MalononitrileAmmonium AcetateWater/Ethanol71-99%IR, ¹H NMR, ¹³C NMR, MS
MalononitrilePiperidineEthanolHighNot specified
Barbituric AcidIsonicotinic acidEthanol/Water~92%IR, ¹H NMR, ¹³C NMR, MS

Note: The choice of catalyst and solvent system can significantly impact the reaction rate and yield.[2][4][5] Green chemistry approaches using water or solvent-free conditions with microwave or sonication have also been reported to be effective for Knoevenagel condensations.[5]

Applications in Drug Development

Derivatives of this compound, particularly Schiff bases, are of interest in drug development due to their potential biological activities. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Antimicrobial and Antifungal Activity: Schiff bases derived from various amines and aldehydes have demonstrated significant antibacterial and antifungal properties.[3][6] The imine linkage is often crucial for their biological activity. While specific studies on Schiff bases from this compound are not extensively documented, derivatives of similar fluorinated aromatic amines have shown promising results. For example, Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have been synthesized and evaluated for their antimicrobial activity.[7][8]

Anticancer Activity: Schiff bases have also been investigated as potential anticancer agents.[3][9] Their mechanism of action can vary, but some have been shown to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation. The derivatives of this compound represent a promising scaffold for the design of novel anticancer drugs.

Kinase Inhibitors: The 4-aminobenzaldehyde scaffold can be found in molecules designed as kinase inhibitors, which are a critical class of anticancer drugs.[10][11] The amino group provides a key interaction point for binding to the kinase active site. The difluoro substitution pattern of this compound could be exploited to modulate the binding affinity and selectivity of potential kinase inhibitors.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reactions Condensation Reactions cluster_products Products cluster_analysis Analysis & Application This compound This compound Schiff_Base_Formation Schiff Base Formation (Protocol 1) This compound->Schiff_Base_Formation Knoevenagel_Condensation Knoevenagel Condensation (Protocol 2) This compound->Knoevenagel_Condensation Primary_Amine Primary Amine Primary_Amine->Schiff_Base_Formation Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Condensation Schiff_Base Schiff Base (Imine) Schiff_Base_Formation->Schiff_Base Knoevenagel_Product α,β-Unsaturated Product Knoevenagel_Condensation->Knoevenagel_Product Purification Purification (Recrystallization) Schiff_Base->Purification Knoevenagel_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Bio_Assay Biological Activity Screening Characterization->Bio_Assay

Caption: General experimental workflow for condensation reactions.

signaling_pathway_inhibition cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activates Downstream Downstream Signaling (e.g., PI3K/Akt) Receptor->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Potential Kinase Inhibitor (Derived from This compound) Inhibitor->Receptor Inhibits ATP binding

Caption: Inhibition of a kinase signaling pathway.

References

Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Fluorinated benzaldehydes, in particular, serve as versatile and highly valuable building blocks in the synthesis of a wide array of pharmacologically active compounds. Their aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures with therapeutic potential.

This document provides detailed application notes and protocols for the use of fluorinated benzaldehydes in the discovery and development of novel drug candidates, with a focus on anticancer agents.

Application Note 1: Cinnamide-Fluorinated Derivatives as EGFR Inhibitors

Introduction:

Cinnamide derivatives are known for their diverse biological activities, including anticancer properties. The incorporation of a fluorine atom onto the benzaldehyde-derived portion of the molecule can enhance their therapeutic efficacy. One promising strategy involves the synthesis of cinnamide-fluorinated compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3] Overexpression or mutation of EGFR is implicated in the progression of several cancers, making it a prime target for therapeutic intervention.[4][5]

Quantitative Data Summary:

The following table summarizes the in vitro cytotoxic activity of representative cinnamide-fluorinated derivatives against the HepG2 liver cancer cell line.[1][2][3]

Compound IDStructureTargetIC50 (µM) vs. HepG2Reference
1 N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivativeEGFR4.23[1][2][3]
Staurosporine (STU) Reference CompoundMultiple Kinases5.59[1][2]
Palatinib Reference EGFR InhibitorEGFR0.07[2]

Signaling Pathway:

The diagram below illustrates the proposed mechanism of action for the cinnamide-fluorinated derivatives as EGFR inhibitors, leading to the induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Cinnamide_Derivative Cinnamide Derivative Cinnamide_Derivative->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl2 Akt->Bcl2 Inhibits (pro-survival) Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by cinnamide-fluorinated derivatives.

Experimental Protocol: Synthesis of Cinnamide-Fluorinated Derivatives [1][3][6]

This protocol describes a general method for the synthesis of N-aryl-4-fluorocinnamides.

Workflow Diagram:

Synthesis_Workflow 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Cinnamic_Acid 4-Fluorocinnamic Acid 4-Fluorobenzaldehyde->Cinnamic_Acid Malonic_Acid Malonic_Acid Malonic_Acid->Cinnamic_Acid Pyridine_Piperidine Pyridine, Piperidine Pyridine_Piperidine->Cinnamic_Acid Knoevenagel Condensation Thionyl_Chloride Thionyl_Chloride Acyl_Chloride 4-Fluorocinnamoyl Chloride Thionyl_Chloride->Acyl_Chloride Activation Amine Amine Cinnamide N-Aryl-4-fluorocinnamide Amine->Cinnamide Amidation Cinnamic_Acid->Acyl_Chloride Acyl_Chloride->Cinnamide

Caption: General workflow for the synthesis of N-aryl-4-fluorocinnamides.

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Thionyl chloride (SOCl₂)

  • Appropriate substituted aniline

  • Anhydrous solvents (e.g., benzene, THF)

Procedure:

  • Synthesis of 4-Fluorocinnamic Acid:

    • In a round-bottom flask, dissolve 4-fluorobenzaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure 4-fluorocinnamic acid.

  • Synthesis of 4-Fluorocinnamoyl Chloride:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 4-fluorocinnamic acid in anhydrous benzene.

    • Add thionyl chloride dropwise with stirring.

    • Heat the mixture under reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-fluorocinnamoyl chloride.

  • Synthesis of N-Aryl-4-fluorocinnamide:

    • Dissolve the appropriate substituted aniline in anhydrous tetrahydrofuran (THF).

    • Cool the solution in an ice bath and add a solution of 4-fluorocinnamoyl chloride in anhydrous THF dropwise with constant stirring.

    • Continue stirring at room temperature for a few hours.

    • Pour the reaction mixture into cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to yield the desired N-aryl-4-fluorocinnamide derivative.

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application Note 2: Fluorinated Docetaxel Analogues as Tubulin Polymerization Inhibitors

Introduction:

Docetaxel is a potent anticancer drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7][8] The synthesis of fluorinated analogues of docetaxel represents a promising approach to improve its efficacy, pharmacokinetic properties, and overcome drug resistance.[7] Fluorinated benzaldehydes can be utilized in the synthesis of the side chain of these analogues.

Quantitative Data Summary:

The following table presents the in vitro cytotoxicity of fluorinated docetaxel analogues against the SK-OV-3 human ovarian cancer cell line.[7]

Compound IDModificationIC50 (nM) vs. SK-OV-3Reference
Docetaxel -1.5[7]
14d 3',N-bis(3,5-difluorobenzoyl)0.8[7]
14e 3'-N-(3,5-difluorobenzoyl)1.1[7]

Mechanism of Action:

Fluorinated docetaxel analogues, similar to docetaxel, are proposed to inhibit tubulin polymerization, a critical process for cell division.

Tubulin_Polymerization Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Forms Fluorinated_Docetaxel Fluorinated Docetaxel Analogue Fluorinated_Docetaxel->Microtubule Stabilizes Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunctional Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Inhibition of tubulin depolymerization by fluorinated docetaxel analogues.

Experimental Protocol: General Synthesis of Fluorinated Docetaxel Analogues [7][9][10]

This protocol outlines a general strategy for the semi-synthesis of fluorinated docetaxel analogues starting from a baccatin III derivative.

Workflow Diagram:

Docetaxel_Synthesis_Workflow Baccatin_III_Derivative Baccatin_III_Derivative Coupled_Product Protected Fluorinated Docetaxel Analogue Baccatin_III_Derivative->Coupled_Product Fluorinated_Side_Chain Fluorinated β-Lactam Side Chain Fluorinated_Side_Chain->Coupled_Product Coupling_Agent Coupling_Agent Coupling_Agent->Coupled_Product Esterification Final_Product Fluorinated Docetaxel Analogue Coupled_Product->Final_Product Deprotection Deprotection Deprotection->Final_Product Removal of Protecting Groups

Caption: General workflow for the semi-synthesis of fluorinated docetaxel analogues.

Materials:

  • A suitable protected baccatin III derivative (e.g., 7-O-TES-baccatin III)

  • A racemic or enantiomerically pure fluorinated β-lactam side chain (synthesized from a fluorinated benzaldehyde)

  • A suitable base (e.g., LHMDS)

  • Anhydrous THF

  • Deprotection reagents (e.g., HF-Pyridine)

Procedure:

  • Synthesis of the Fluorinated β-Lactam Side Chain:

    • The fluorinated β-lactam side chain is typically synthesized via a Staudinger cycloaddition between a ketene and an imine derived from a fluorinated benzaldehyde. This multi-step synthesis requires careful control of stereochemistry.

  • Coupling of the Side Chain to the Baccatin III Core:

    • Dissolve the protected baccatin III derivative and the fluorinated β-lactam side chain in anhydrous THF under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -40 °C).

    • Add a solution of the base (e.g., LHMDS in THF) dropwise.

    • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain the protected fluorinated docetaxel analogue.

  • Deprotection:

    • Dissolve the protected analogue in a suitable solvent.

    • Add the deprotection reagent (e.g., HF-Pyridine) and stir until the protecting groups are removed.

    • Work up the reaction and purify the final product by chromatography to yield the fluorinated docetaxel analogue.

Characterization: The synthesized analogues should be fully characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) and their purity confirmed by HPLC.

Application Note 3: Fluorinated Chalcones as Anticancer Agents

Introduction:

Chalcones are a class of natural products that exhibit a wide range of biological activities, including potent anticancer effects.[11][12][13] The introduction of fluorine atoms into the chalcone scaffold can significantly enhance their cytotoxic activity and selectivity towards cancer cells.[11] Fluorinated benzaldehydes are key starting materials in the Claisen-Schmidt condensation reaction used to synthesize these modified chalcones.

Quantitative Data Summary:

The following table summarizes the cytotoxic activity of representative fluorinated chalcones against the 4T1 breast cancer cell line.[11]

Compound IDStructureIC50 (µM) vs. 4T1Reference
Chalcone 11 (E)-1-(4-fluorophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one8.5[11]
Chalcone 12 (E)-1-(4-fluorophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one7.9[11]
Cisplatin Reference Drug12.3[11]

Proposed Mechanism of Action:

Fluorinated chalcones are believed to induce apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization and/or modulation of various signaling pathways.[12][14]

Experimental Protocol: Synthesis of Fluorinated Chalcones [11][15]

This protocol describes the synthesis of fluorinated chalcones via the Claisen-Schmidt condensation.

Workflow Diagram:

Chalcone_Synthesis_Workflow Fluorinated_Benzaldehyde Fluorinated Benzaldehyde Chalcone_Product Fluorinated Chalcone Fluorinated_Benzaldehyde->Chalcone_Product Acetophenone_Derivative Acetophenone_Derivative Acetophenone_Derivative->Chalcone_Product Base_Catalyst Base (e.g., NaOH) Base_Catalyst->Chalcone_Product Claisen-Schmidt Condensation Solvent Ethanol Solvent->Chalcone_Product

Caption: General workflow for the synthesis of fluorinated chalcones.

Materials:

  • A fluorinated benzaldehyde

  • An appropriate acetophenone derivative

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve the fluorinated benzaldehyde and the acetophenone derivative in ethanol.

    • Cool the mixture in an ice bath.

  • Base-Catalyzed Condensation:

    • Slowly add an aqueous solution of NaOH or KOH to the cooled reaction mixture with constant stirring.

    • Continue stirring at room temperature for several hours until the reaction is complete (indicated by the formation of a precipitate).

  • Isolation and Purification:

    • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.

    • Filter the precipitated solid, wash thoroughly with water until the washings are neutral.

    • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.

Characterization: The synthesized chalcones should be characterized by their melting points, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass spectrometry).

Fluorinated benzaldehydes are undeniably crucial synthons in the field of drug discovery. Their application in the synthesis of diverse bioactive molecules, such as the anticancer agents highlighted in these notes, demonstrates their immense potential. The provided protocols and data serve as a valuable resource for researchers aiming to explore and exploit the unique advantages of fluorine chemistry in the development of next-generation therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these and other fluorinated compounds will undoubtedly pave the way for the discovery of novel and more effective drugs.

References

Application Notes and Protocols: 4-Amino-3,5-difluorobenzaldehyde Derivatives for Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Amino-3,5-difluorobenzaldehyde is a versatile building block for the synthesis of advanced materials. The presence of fluorine atoms can enhance thermal stability, solubility, and electronic properties, making its derivatives promising candidates for applications in organic electronics and polymer science. This document provides detailed application notes and protocols for the synthesis and characterization of two classes of materials derived from this compound: Polyimides and Schiff Bases.

Note on Current Research: While the derivatization of fluorinated aromatic compounds is a well-established field, specific literature detailing the synthesis and material properties of derivatives from this compound is limited. The following protocols and data are based on established synthetic methodologies for analogous compounds and provide a predictive framework for the properties of these novel materials.

Part 1: Polyimide Derivatives

Application Note:

Polyimides derived from this compound are anticipated to exhibit exceptional thermal stability, good solubility in organic solvents, and favorable dielectric properties due to the presence of fluorine atoms. The amino functionality of this compound allows it to act as a co-monomer in polycondensation reactions with various dianhydrides. The resulting polyimides could find applications as high-performance films, coatings, and insulators in the microelectronics industry. The aldehyde group can be further functionalized post-polymerization to tune the material's properties.

Hypothetical Properties of a Polyimide Derived from this compound and PMDA
PropertyExpected Value Range
Glass Transition Temp. (Tg)280 - 350 °C
Decomposition Temp. (Td) (5% loss)> 500 °C
Tensile Strength90 - 120 MPa
Young's Modulus2.5 - 3.5 GPa
Dielectric Constant (1 MHz)2.8 - 3.2
Water Absorption< 1.0 %
Experimental Protocol: Synthesis of a Polyimide

This protocol describes the synthesis of a polyimide from this compound and Pyromellitic dianhydride (PMDA).

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound and an equimolar amount of a suitable diamine co-monomer to anhydrous DMAc to achieve a 15% (w/w) solid content.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Cool the solution to 0-5 °C in an ice bath.

    • Gradually add a stoichiometric amount of PMDA to the solution over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

    • Stir the mixture at room temperature for 12 hours, followed by heating at 80 °C for 4 hours.

    • Precipitate the polyimide by pouring the cooled solution into a large volume of methanol.

    • Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Characterization:

  • FTIR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by the disappearance of the amide N-H stretch (around 3300 cm⁻¹) and the appearance of characteristic imide carbonyl peaks (around 1780 and 1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): Characterize the polymer structure using ¹H and ¹⁹F NMR spectroscopy.

  • Thermal Analysis (TGA/DSC): Determine the decomposition temperature (Td) and glass transition temperature (Tg) of the polymer.

G cluster_synthesis Polyimide Synthesis Workflow Start Start Dissolve_Monomers Dissolve this compound and diamine co-monomer in DMAc Start->Dissolve_Monomers Step 1 Add_Dianhydride Add Pyromellitic dianhydride (PMDA) at 0-5 °C Dissolve_Monomers->Add_Dianhydride Step 2 Form_PAA Stir for 24h to form Poly(amic acid) (PAA) Add_Dianhydride->Form_PAA Step 3 Chemical_Imidization Add Acetic Anhydride and Pyridine Form_PAA->Chemical_Imidization Step 4 Heat_and_Precipitate Heat, then precipitate in Methanol Chemical_Imidization->Heat_and_Precipitate Step 5 Isolate_Polyimide Filter, wash, and dry the Polyimide product Heat_and_Precipitate->Isolate_Polyimide Step 6 End End Isolate_Polyimide->End

Caption: Workflow for the synthesis of a polyimide.

Part 2: Schiff Base Derivatives

Application Note:

Schiff base derivatives of this compound can be readily synthesized through the condensation of its amino group with various aldehydes and ketones. The resulting imine-containing compounds are of interest for their potential applications in nonlinear optics (NLO), as fluorescent sensors, and as building blocks for metal-organic frameworks (MOFs). The aldehyde functionality of the parent molecule can also be condensed with amines to form a different class of Schiff bases. The fluorine substitution is expected to influence the electronic and photophysical properties of these materials.

Hypothetical Properties of a Schiff Base Derivative

The properties of Schiff base derivatives are highly dependent on the nature of the aldehyde/ketone or amine used for condensation.

PropertyExpected Characteristic
Thermal Stability (Td)Dependent on the overall molecular structure
UV-Vis Absorption (λmax)Typically in the range of 300-450 nm, tunable by substituents
Fluorescence Emission (λem)Varies from blue to yellow/orange region
Nonlinear Optical (NLO) ActivityCan exhibit second or third-order NLO properties
Experimental Protocol: Synthesis of a Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • A substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • In a separate flask, dissolve an equimolar amount of the substituted benzaldehyde in ethanol.

  • Condensation Reaction:

    • Add the benzaldehyde solution to the this compound solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the imine bond (C=N) by the appearance of a characteristic stretching vibration around 1600-1630 cm⁻¹ and the disappearance of the primary amine N-H stretches.

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the synthesized Schiff base.

  • UV-Vis and Fluorescence Spectroscopy: Investigate the photophysical properties of the compound by measuring its absorption and emission spectra in a suitable solvent.

G cluster_structure_property Structure-Property Relationship Starting_Material This compound Derivative_Class Derivative Class Starting_Material->Derivative_Class Polyimides Polyimides Derivative_Class->Polyimides Schiff_Bases Schiff Bases Derivative_Class->Schiff_Bases Properties Material Properties Polyimides->Properties Schiff_Bases->Properties Thermal_Stability High Thermal Stability Properties->Thermal_Stability Solubility Good Solubility Properties->Solubility Electronic_Properties Tunable Electronic Properties Properties->Electronic_Properties Optical_Properties Optical Properties (NLO, Fluorescence) Properties->Optical_Properties Applications Potential Applications Thermal_Stability->Applications Solubility->Applications Electronic_Properties->Applications Optical_Properties->Applications Microelectronics Microelectronics Applications->Microelectronics Sensors Sensors Applications->Sensors Photonics Photonics Applications->Photonics

Caption: Logical relationship of derivatives.

Application Note: N-Alkylation of 4-Amino-3,5-difluorobenzaldehyde via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

An experimental procedure for the N-alkylation of 4-Amino-3,5-difluorobenzaldehyde is a critical process in synthesizing various intermediates for drug discovery and materials science. This protocol outlines a general method for this transformation via reductive amination, a widely used and efficient method for forming C-N bonds.

Introduction

The N-alkylation of aromatic amines, such as this compound, is a fundamental transformation in organic synthesis. The resulting secondary amines are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Reductive amination offers a reliable and often high-yielding approach to this transformation, proceeding through an imine intermediate that is subsequently reduced.[1][2] This method is generally preferred over direct alkylation with alkyl halides, as it avoids issues with over-alkylation and the use of potentially genotoxic reagents.[2]

This application note provides a detailed protocol for the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent. This reducing agent is particularly effective as it is mild and selective for the reduction of the intermediate iminium ion in the presence of the starting aldehyde.[3]

Reaction Principle

The reductive amination process involves two key steps that typically occur in a single pot:

  • Imine Formation: The primary amino group of this compound nucleophilically attacks the carbonyl carbon of the alkyl aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, an iminium ion) under weakly acidic conditions.

  • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine to yield the desired N-alkylated secondary amine.

Experimental Protocol

Materials:

  • This compound

  • Alkyl aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the alkyl aldehyde (1.0-1.2 equivalents).

  • If desired, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation.[3]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a separate container, weigh out sodium triacetoxyborohydride (1.2-1.5 equivalents).

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes a set of hypothetical experimental data for the N-alkylation of this compound with various aldehydes. Researchers can use this table to record their results and for comparison of different reaction conditions.

EntryAlkyl Aldehyde (R-CHO)Equivalents of AldehydeReducing AgentEquivalents of Reducing AgentSolventReaction Time (h)Yield (%)
1Isobutyraldehyde1.1NaBH(OAc)₃1.3DCE4Enter Data
2Cyclohexanecarboxaldehyde1.1NaBH(OAc)₃1.3DCM6Enter Data
3Benzaldehyde1.1NaBH(OAc)₃1.3DCE12Enter Data
4Propionaldehyde1.1NaBH(OAc)₃1.3DCM4Enter Data

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_aldehyde Add Alkyl Aldehyde (R-CHO) dissolve->add_aldehyde stir_imine Stir for 30-60 min (Imine Formation) add_aldehyde->stir_imine add_reducing_agent Add NaBH(OAc)3 in Portions stir_imine->add_reducing_agent stir_reaction Stir for 2-24 h (Reaction Monitoring) add_reducing_agent->stir_reaction quench Quench with Sat. NaHCO3 (aq) stir_reaction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation of this compound.

Reductive Amination Signaling Pathway

reductive_amination_pathway cluster_reactants Reactants amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal aldehyde Alkyl Aldehyde (R-CHO) aldehyde->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O product N-Alkylated Product imine->product reducing_agent NaBH(OAc)3 reducing_agent->product Hydride Transfer water H2O

References

Application Notes and Protocols for Catalytic Reactions Involving 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-difluorobenzaldehyde is a valuable synthetic intermediate in the development of novel therapeutic agents. Its unique electronic properties, stemming from the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, make it a versatile building block for accessing a diverse range of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound, with a focus on its utility in the synthesis of precursors for biologically active molecules, such as kinase inhibitors.

Key Applications in Drug Discovery

The structural motif of this compound is particularly relevant in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, while the difluorinated phenyl ring can engage in various interactions within the ATP-binding pocket of kinases, potentially enhancing binding affinity and selectivity. Catalytic reactions that utilize this building block are pivotal for the efficient construction of compound libraries for screening and lead optimization.

Catalytic Condensation for Schiff Base Formation

A primary application of this compound is in acid-catalyzed condensation reactions to form Schiff bases (imines). These intermediates are crucial for the synthesis of various heterocyclic systems.

Application Note: Synthesis of a Pyrazolopyrimidine Precursor

This protocol describes the synthesis of a Schiff base intermediate, which is a precursor for a pyrazolopyrimidine scaffold. Such scaffolds are common in kinase inhibitors. The reaction is a condensation between this compound and a substituted aminopyrazole, catalyzed by a catalytic amount of acid.

Experimental Protocol: Acid-Catalyzed Imination

Materials:

  • This compound

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous ethanol (0.2 M), add 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq.).

  • To this mixture, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • The reaction mixture is then heated to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, the solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
This compound3-Amino-1H-pyrazole-4-carbonitrileGlacial Acetic AcidEthanol4-6>90

Note: The yield is representative and may vary based on the specific substrate and reaction scale.

Multicomponent Reactions for Heterocycle Synthesis

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. This is particularly advantageous in diversity-oriented synthesis for drug discovery.

Application Note: One-Pot Synthesis of a Dihydropyrazolopyridine Derivative

This protocol outlines a three-component reaction between this compound, an active methylene compound (e.g., malononitrile), and a C-H acid (e.g., a 1,3-dicarbonyl compound) to yield a highly functionalized dihydropyrazolopyridine. These scaffolds are of interest in medicinal chemistry. The reaction can be catalyzed by a base such as piperidine or triethylamine.

Experimental Protocol: Base-Catalyzed Three-Component Reaction

Materials:

  • This compound

  • Malononitrile

  • Dimedone

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), malononitrile (1.0 eq.), and dimedone (1.0 eq.) in ethanol (0.3 M).

  • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data:

AldehydeActive Methylene Cmpd.C-H AcidCatalystSolventReaction Time (h)Yield (%)
This compoundMalononitrileDimedonePiperidineEthanol8-1280-90

Note: Yields are indicative and can be optimized by adjusting reaction conditions.

Visualizations

Workflow for Schiff Base Synthesis and Subsequent Cyclization

Schiff_Base_Synthesis start Starting Materials: This compound 3-Amino-1H-pyrazole-4-carbonitrile reaction Catalytic Condensation (Acid-catalyzed) start->reaction Ethanol, Acetic Acid intermediate Schiff Base Intermediate reaction->intermediate cyclization Intramolecular Cyclization (Thermal or Catalytic) intermediate->cyclization Heat or Catalyst product Pyrazolopyrimidine Scaffold (Kinase Inhibitor Precursor) cyclization->product analysis Purification & Analysis (Chromatography, NMR, MS) product->analysis

Caption: Workflow for the synthesis of a pyrazolopyrimidine kinase inhibitor precursor.

Logical Relationship in a Three-Component Reaction

MCR_Logic A This compound MCR One-Pot Multicomponent Reaction A->MCR B Active Methylene Compound (e.g., Malononitrile) B->MCR C C-H Acid (e.g., Dimedone) C->MCR Catalyst Base Catalyst (e.g., Piperidine) Catalyst->MCR enables Product Functionalized Heterocycle (e.g., Dihydropyrazolopyridine) MCR->Product forms

Caption: Logical flow of a base-catalyzed three-component reaction.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-3,5-difluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities may include unreacted starting materials, by-products from side reactions, and polymeric materials formed from the self-condensation of the aminobenzaldehyde. The specific impurities will depend on the synthetic route employed.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any residual solvents or impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: Is this compound stable during purification?

A4: Aromatic amines and aldehydes can be susceptible to oxidation and polymerization, especially when exposed to light, air, or acidic conditions for extended periods.[1] It is advisable to perform purification steps promptly and under an inert atmosphere if possible.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.Select a more polar solvent or a solvent mixture. Gradually add more hot solvent until the compound dissolves.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation level.[2]
No crystals form upon cooling. Solution is not saturated; supersaturation.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
Low recovery of purified product. Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled to minimize solubility.[3]
Product is still impure after recrystallization. Inappropriate solvent choice that does not effectively exclude impurities; co-precipitation of impurities.Select a different solvent or solvent system. Consider a preliminary purification step like a wash or extraction before recrystallization.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. Incorrect eluent system (polarity is too high or too low).Optimize the eluent system using TLC. A good starting point for polar compounds is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[4]
Compound streaks on the column. Compound is too polar for the stationary phase; overloading the column.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds).[5] Ensure the amount of crude material is appropriate for the column size.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is recommended.[4]
Cracking of the silica gel bed. Improper packing of the column; running the column dry.Ensure the column is packed uniformly without air bubbles. Always maintain the solvent level above the top of the stationary phase.

Quantitative Data Summary

Purification MethodSolvent/Eluent SystemTypical Yield (%)Purity (%)Reference
RecrystallizationEthanol/Water85-95>98General Knowledge
Column ChromatographyHexane/Ethyl Acetate (Gradient)70-85>99General Knowledge

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a suitable solvent in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system for the separation using Thin-Layer Chromatography (TLC). A system that gives the desired compound an Rf value of 0.2-0.4 is generally optimal for column chromatography. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification_Troubleshooting cluster_start Start: Crude Product cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Troubleshooting cluster_column_issues Column Chromatography Troubleshooting cluster_solutions Solutions cluster_end End: Pure Product start Crude this compound recrystallization Recrystallization start->recrystallization Initial Attempt column_chromatography Column Chromatography start->column_chromatography If Oily or Complex Mixture oils_out Oils Out? recrystallization->oils_out poor_separation Poor Separation? column_chromatography->poor_separation no_crystals No Crystals? oils_out->no_crystals No change_solvent Change Solvent/Eluent oils_out->change_solvent Yes impure_product_recryst Still Impure? no_crystals->impure_product_recryst No seed_or_scratch Seed/Scratch no_crystals->seed_or_scratch Yes impure_product_recryst->change_solvent Yes pure_product Pure Product impure_product_recryst->pure_product No streaking Streaking? poor_separation->streaking No adjust_polarity Adjust Polarity poor_separation->adjust_polarity Yes no_elution No Elution? streaking->no_elution No add_modifier Add Modifier (e.g., TEA) streaking->add_modifier Yes no_elution->adjust_polarity Yes no_elution->pure_product No change_solvent->recrystallization adjust_polarity->column_chromatography seed_or_scratch->recrystallization add_modifier->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Amino-3,5-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 4-Amino-3,5-difluorobenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthetic Route 1: From 4-Bromo-2,6-difluoroaniline

This route involves the cyanation of 4-bromo-2,6-difluoroaniline to form 4-amino-3,5-difluorobenzonitrile, followed by hydrolysis to the corresponding carboxylic acid, and subsequent reduction to the aldehyde.

Question 1: I am having trouble with the first step, the cyanation of 4-bromo-2,6-difluoroaniline. What are the common issues and how can I resolve them?

Answer: The cyanation of 4-bromo-2,6-difluoroaniline to produce 4-amino-3,5-difluorobenzonitrile is a critical step. Here are some common issues and troubleshooting tips:

  • Low Yield: Low yields can result from incomplete reaction or side reactions. Ensure that the copper(I) cyanide (CuCN) is of high purity and used in sufficient excess (typically 3 equivalents). The reaction is usually carried out in a high-boiling polar aprotic solvent like DMF and requires elevated temperatures (reflux) for an extended period (e.g., 24 hours) to drive the reaction to completion.[1]

  • Formation of Impurities: The primary impurity is often unreacted starting material. Ensure adequate reaction time and temperature. Purification can be achieved by silica gel chromatography.[1]

  • Work-up Issues: During work-up with aqueous ammonia, ensure thorough extraction with a suitable organic solvent like ethyl acetate to maximize product recovery. Washing the organic phase with brine can help to remove residual water and inorganic salts.[1]

Question 2: The hydrolysis of 4-amino-3,5-difluorobenzonitrile to the carboxylic acid is slow. How can I improve the reaction rate and yield?

Answer: The hydrolysis of the nitrile to 4-amino-3,5-difluorobenzoic acid typically requires strong basic conditions and heat.

  • Reaction Conditions: Refluxing with a concentrated solution of a strong base like sodium hydroxide (e.g., 1M NaOH) for a prolonged period (e.g., 24 hours) is generally effective.[1]

  • Product Isolation: After hydrolysis, the product is in the form of its carboxylate salt. Careful acidification with a strong acid, such as concentrated HCl, to a pH of approximately 1 is necessary to precipitate the carboxylic acid.[1] The product may precipitate as a hydrochloride salt, which can be collected and further purified.[1]

Reaction StepReagents & ConditionsTypical YieldPurityReference
Cyanation4-bromo-2,6-difluoroaniline, CuCN (3 eq.), DMF, reflux, 24h42%>95% after chromatography[1]
Hydrolysis4-amino-3,5-difluorobenzonitrile, 1M NaOH, reflux, 24h; then conc. HCl84.2%High[1]

Question 3: What are the best methods for reducing 4-amino-3,5-difluorobenzoic acid to this compound, and what are the potential side reactions?

Answer: The reduction of the carboxylic acid to the aldehyde is a delicate step, as over-reduction to the corresponding alcohol is a common side reaction.

  • Method 1: Conversion to Acyl Chloride followed by Reduction: A common strategy is to first convert the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or through a Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst).

    • Potential Side Reaction: Over-reduction to 4-amino-3,5-difluorobenzyl alcohol. To avoid this, use a stoichiometric amount of the reducing agent at low temperatures.

  • Method 2: Direct Catalytic Reduction of the Carboxylic Acid: While less common, some catalytic systems can directly reduce carboxylic acids to aldehydes. This often requires specific catalysts and reaction conditions to prevent over-reduction.

Synthetic Route 2: Formylation of 3,5-Difluoroaniline

This alternative route involves the direct introduction of a formyl group onto the 3,5-difluoroaniline ring. The Vilsmeier-Haack and Duff reactions are classical methods for such transformations.

Question 4: I am considering a Vilsmeier-Haack reaction to formylate 3,5-difluoroaniline. What challenges should I anticipate?

Answer: The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2][3] However, with a substrate like 3,5-difluoroaniline, you may encounter the following challenges:

  • Low Reactivity: The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The amino group is activating and ortho-, para-directing, but its effect might not be sufficient to overcome the deactivation by the fluorine atoms. Higher reaction temperatures and longer reaction times may be necessary.

  • Potential Side Reactions:

    • Formation of N-formyl derivative: The amino group can react with the Vilsmeier reagent to form an N-formyl side product.

    • Diformylation: Although less likely due to the deactivated ring, diformylation at the available ortho positions could occur under harsh conditions.

    • Polymerization/Decomposition: Forcing the reaction with high temperatures can lead to the formation of polymeric tars.

Question 5: Is the Duff reaction a viable alternative for the formylation of 3,5-difluoroaniline?

Answer: The Duff reaction utilizes hexamine in the presence of an acid (often in glycerol or acetic acid) to formylate activated aromatic compounds, particularly phenols.[4] Its application to anilines is less common and can be problematic.

  • Low Yields: The Duff reaction is generally known for providing low to moderate yields, even with highly activated substrates. With the deactivated 3,5-difluoroaniline, the yield of the desired aldehyde is expected to be low.

  • Complex Reaction Mixture: The reaction mechanism is complex and can lead to the formation of multiple byproducts, including Schiff bases and polymeric materials, making purification challenging.

  • Ortho-selectivity: The Duff reaction typically shows a preference for ortho-formylation relative to the activating group. In the case of 3,5-difluoroaniline, formylation would be expected at the 2- or 6-position.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-3,5-difluorobenzonitrile [1]

  • Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add aqueous ammonia (18%) and filter the solution.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic phases with aqueous ammonia, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 4-amino-3,5-difluorobenzoic acid [1]

  • Treat 4-amino-3,5-difluorobenzonitrile (1 eq.) with 1M sodium hydroxide solution.

  • Heat the solution to reflux for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1.

  • Collect the precipitated product (as a hydrochloride salt) by filtration.

  • Dissolve the salt in ethyl acetate, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the free carboxylic acid.

Visualizations

Synthesis_Route_1 start 4-Bromo-2,6-difluoroaniline intermediate1 4-amino-3,5-difluorobenzonitrile start->intermediate1 CuCN, DMF, Reflux intermediate2 4-amino-3,5-difluorobenzoic acid intermediate1->intermediate2 NaOH, H2O, Reflux then H+ product This compound intermediate2->product Reduction

Caption: Synthetic pathway from 4-Bromo-2,6-difluoroaniline.

Synthetic_Challenges cluster_formylation Formylation of 3,5-Difluoroaniline Vilsmeier-Haack Vilsmeier-Haack Low Reactivity Low Reactivity Vilsmeier-Haack->Low Reactivity Side Reactions Side Reactions Vilsmeier-Haack->Side Reactions Duff Reaction Duff Reaction Duff Reaction->Side Reactions Low Yields Low Yields Duff Reaction->Low Yields N-formylation N-formylation Side Reactions->N-formylation Polymerization Polymerization Side Reactions->Polymerization Schiff Base Formation Schiff Base Formation Side Reactions->Schiff Base Formation

Caption: Potential issues in formylation of 3,5-difluoroaniline.

References

Technical Support Center: 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-difluorobenzaldehyde. The information is designed to address potential stability issues and challenges encountered during experimental procedures.

Troubleshooting Guide

Issue: The solid this compound has changed color (e.g., from off-white/yellow to brown/dark).

  • Question: Why has the color of my this compound changed, and is it still usable?

  • Answer: Color change, particularly darkening, is a common indicator of degradation. This is often due to oxidation of the amino group and/or polymerization of the molecule. Aminobenzaldehydes are known to be susceptible to self-condensation.[1][2] The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the same aromatic ring can contribute to its reactivity. While a slight color change may not significantly impact every application, a pronounced darkening suggests the presence of impurities that could interfere with your reaction. It is recommended to assess the purity of the material (e.g., by NMR or LC-MS) before use. For sensitive applications, using freshly purchased or purified material is advisable.

Issue: Poor solubility or insolubility of this compound in a solvent where it was previously soluble.

  • Question: My this compound is no longer dissolving properly. What could be the cause?

  • Answer: Reduced solubility is often a consequence of polymerization.[3][4][5][6] Over time, especially with exposure to light, heat, or air, individual molecules of this compound can react with each other to form larger oligomers or polymers. These larger molecules will have different solubility profiles compared to the monomer. If you observe this issue, it is a strong indication that the material has degraded and is likely unsuitable for most applications.

Issue: Inconsistent or unexpected reaction outcomes.

  • Question: I am getting variable yields or unexpected side products in my reaction with this compound. Could this be a stability issue?

  • Answer: Yes, the instability of this compound can lead to inconsistent experimental results. The presence of degradation products, such as oligomers or oxidized species, can interfere with your reaction by consuming reagents, inhibiting catalysts, or participating in unwanted side reactions. If you are experiencing such issues, it is crucial to verify the purity of your starting material. Consider purifying the aldehyde before use if you suspect degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the recommended storage conditions for this compound to minimize degradation?

  • Answer: To ensure the stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark, and dry place. Refrigeration (2-8°C) is often recommended by suppliers.[7]

  • Question: Is this compound sensitive to light or air?

  • Answer: Yes, aromatic amines and aldehydes can be sensitive to both light and air (oxygen). Exposure to light can provide the energy for degradation reactions, while oxygen can lead to oxidation of the amino and aldehyde groups. It is best to handle the compound in a well-ventilated area, away from direct sunlight, and to minimize its exposure to the atmosphere.

Use in Reactions

  • Question: Are there any solvents or reagents that are incompatible with this compound?

  • Answer: Strong oxidizing agents should be avoided as they can readily oxidize the amino group. Strong bases may also promote self-condensation or other side reactions. While it is soluble in many common organic solvents, prolonged storage in solution is generally not recommended due to potential for degradation. It is advisable to prepare solutions fresh for each experiment.

  • Question: How can I purify this compound if I suspect it has degraded?

  • Answer: If you suspect degradation, purification can sometimes salvage the material. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds. The choice of solvent will depend on the nature of the impurities. Column chromatography may also be an option, but care should be taken as prolonged exposure to silica gel (which can be slightly acidic) may also cause degradation.

Quantitative Data Summary

ParameterRecommended Condition/ValueRemarks
Storage Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation.
Light Exposure Store in the dark (amber vial)To prevent light-induced degradation.
pH of Solutions NeutralAvoid strongly acidic or basic conditions which can catalyze condensation.
Incompatible Materials Strong oxidizing agents, Strong basesCan cause rapid degradation or unwanted side reactions.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Work in a well-ventilated fume hood.

  • Briefly purge the vial with an inert gas (e.g., nitrogen or argon) before and after dispensing the solid.

  • Weigh the desired amount of the solid quickly and transfer it to a clean, dry flask.

  • Add the desired solvent (e.g., anhydrous DMF, DMSO, or other appropriate solvent for your reaction) to the flask under an inert atmosphere.

  • If necessary, gently warm the mixture to aid dissolution, but avoid excessive heat.

  • Use the solution immediately after preparation for best results. Do not store solutions for extended periods.

Visualizations

Troubleshooting_Workflow start Observe Issue with This compound color_change Solid has changed color (e.g., darkened) start->color_change solubility_issue Poor solubility in a previously suitable solvent start->solubility_issue reaction_issue Inconsistent reaction outcomes start->reaction_issue degradation_suspected Degradation Suspected: Oxidation or Polymerization color_change->degradation_suspected solubility_issue->degradation_suspected reaction_issue->degradation_suspected purity_check Assess Purity (e.g., NMR, LC-MS) degradation_suspected->purity_check use_new Use Fresh Material degradation_suspected->use_new If purification is not feasible or for sensitive reactions purify Purify Material (Recrystallization or Chromatography) purity_check->purify If purity is low proceed Proceed with Experiment purity_check->proceed If purity is acceptable purify->proceed stop Discard Material purify->stop If purification fails use_new->proceed

Caption: Troubleshooting workflow for stability issues with this compound.

Potential_Degradation_Pathway monomer This compound (Monomer) light_heat_air Light, Heat, Air (Initiators) oligomer Oligomers / Polymers light_heat_air->oligomer Polymerization oxidized Oxidized Byproducts light_heat_air->oxidized Oxidation side_reactions Participation in Unwanted Side Reactions oligomer->side_reactions oxidized->side_reactions inconsistent_yields Inconsistent Yields side_reactions->inconsistent_yields

References

Technical Support Center: 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-difluorobenzaldehyde. The information provided addresses common issues that may arise during experiments due to impurities in the material.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments. The question-and-answer format directly addresses problems and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

  • Question: I am using this compound in a reaction, but I am observing inconsistent yields and the formation of unexpected side products. What could be the cause?

  • Answer: Inconsistent reaction outcomes are often attributable to the presence of reactive impurities in the this compound starting material. The most common culprits are residual intermediates and by-products from its synthesis.

    • Potential Impurities from Precursor Synthesis: The synthesis of this compound typically involves the formylation of 3,5-difluoroaniline. The purity of this precursor is critical. Common impurities that can be carried over include:

      • Isomeric Difluoroanilines: The presence of isomers such as 2,4-difluoroaniline or 3,4-difluoroaniline can lead to the formation of isomeric amino-difluorobenzaldehyde products, which may have different reactivity and chromatographic behavior.

      • Halogenated Precursors: Residual starting materials from the synthesis of 3,5-difluoroaniline, such as 1-bromo-3,5-difluorobenzene or other halogenated benzenes, can participate in side reactions, particularly in metal-catalyzed cross-coupling reactions.

      • Incompletely Reduced Intermediates: If the synthesis of 3,5-difluoroaniline involves the reduction of a nitro group, the presence of residual 3,5-difluoronitrobenzene can interfere with reactions sensitive to oxidizing agents.

    • Potential Impurities from Formylation: The final step of introducing the aldehyde group can also introduce impurities:

      • Unreacted 3,5-difluoroaniline: Incomplete formylation will result in the presence of the starting aniline. The amino group of this impurity can react with your reagents, leading to undesired by-products.

      • Over-formylated or Polymeric Species: Under certain formylation conditions, side reactions on the aromatic ring or polymerization of the product can occur, introducing complex impurities.

      • Residual Formylating Agents or Their By-products: Depending on the formylation method used (e.g., Vilsmeier-Haack, Duff, etc.), residual reagents or their decomposition products may be present and interfere with your reaction.

    Troubleshooting Steps:

    • Purity Analysis: Determine the purity of your this compound lot using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Impurity Identification: If significant impurities are detected, use techniques like LC-MS or GC-MS to identify their molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information for more abundant impurities.

    • Purification: If the level of impurities is unacceptable, consider purifying the material by recrystallization or column chromatography.

    • Reaction Condition Optimization: If purification is not feasible, you may need to adjust your reaction conditions to minimize the impact of the impurities. This could involve using a more selective catalyst, adjusting the stoichiometry of your reagents, or modifying the reaction temperature and time.

Issue 2: Abnormal Spectroscopic Data (NMR, MS)

  • Question: The NMR or Mass Spectrum of my this compound shows unexpected peaks. How can I interpret this?

  • Answer: Unexpected signals in your spectroscopic data are a direct indication of impurities.

    • NMR Spectroscopy:

      • Proton (¹H) NMR: Look for signals that do not correspond to the aromatic protons, the amine protons, or the aldehyde proton of the target molecule. The integration of these signals can give you a quantitative estimate of the impurity level. For example, additional aromatic signals in different splitting patterns could indicate the presence of isomers.

      • Fluorine (¹⁹F) NMR: This is a very sensitive technique for fluorinated compounds. The presence of more than the expected number of fluorine signals is a strong indicator of fluoro-isomeric impurities or other fluorinated by-products.

      • Carbon (¹³C) NMR: Additional carbon signals, especially in the aromatic or carbonyl regions, can confirm the presence of impurities.

    • Mass Spectrometry (MS):

      • The presence of molecular ions (M⁺) that do not correspond to the molecular weight of this compound (157.12 g/mol ) points directly to impurities.

      • By analyzing the mass-to-charge ratio (m/z) of these unexpected ions, you can often deduce the molecular formula of the impurities and infer their structure based on the known synthetic route.

    Troubleshooting Flowchart:

    G start Abnormal Spectroscopic Data check_nmr Analyze NMR Spectrum (¹H, ¹⁹F, ¹³C) start->check_nmr check_ms Analyze Mass Spectrum start->check_ms identify_impurities Identify Potential Impurities (Isomers, Starting Materials, By-products) check_nmr->identify_impurities check_ms->identify_impurities quantify Quantify Impurity Levels (e.g., by NMR integration) identify_impurities->quantify assess_impact Assess Impact on Experiment quantify->assess_impact purify Purify Material (Recrystallization, Chromatography) assess_impact->purify High Impact proceed Proceed with Experiment (with known purity) assess_impact->proceed Low Impact modify_experiment Modify Experimental Protocol assess_impact->modify_experiment Moderate Impact purify->proceed modify_experiment->proceed

    Caption: Troubleshooting workflow for abnormal spectroscopic data.

Frequently Asked Questions (FAQs)

  • Question: What are the most common impurities in commercially available this compound?

  • Answer: Based on typical synthetic routes, the most probable impurities include:

    • 3,5-difluoroaniline: The unreacted precursor from the formylation step.

    • Isomers: Other isomers of difluoroaniline and their corresponding benzaldehyde derivatives.

    • Halogenated compounds: Residual starting materials or intermediates from the synthesis of the aniline precursor, such as monochloro- or monobromo-difluorobenzene derivatives.

    • Water and residual solvents: Moisture and solvents used during synthesis and purification.

  • Question: How can I assess the purity of my this compound?

  • Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:

    • HPLC with UV detection: This is the most common method for determining the percentage purity and detecting non-volatile organic impurities.

    • GC-MS: This technique is excellent for identifying and quantifying volatile impurities, including residual solvents and low-boiling point by-products.

    • NMR Spectroscopy (¹H and ¹⁹F): Provides structural information about the main component and any significant impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.

    • Karl Fischer Titration: Specifically for determining the water content.

  • Question: What is the typical appearance and stability of pure this compound?

  • Answer: Pure this compound is typically a light yellow to beige solid. It is sensitive to light and air, and can oxidize over time, leading to a darkening in color and the formation of impurities. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Data Presentation

Table 1: Common Impurities and Their Potential Origin

Impurity NameChemical StructureProbable OriginPotential Impact on Experiments
3,5-difluoroanilineC₆H₅F₂NIncomplete formylation of the precursor.Can react with electrophiles, leading to undesired by-products and reduced yield of the target molecule.
Isomeric DifluoroanilinesC₆H₅F₂NImpurities in the 3,5-difluoroaniline starting material.Leads to the formation of isomeric benzaldehyde products, complicating purification and analysis.
Halogenated Benzenese.g., C₆H₄BrF₂Residual starting materials from precursor synthesis.Can interfere with metal-catalyzed reactions and introduce unwanted halogen atoms into the final product.
3,5-difluorobenzoic acidC₇H₄F₂O₂Oxidation of the aldehyde group.Can alter the pH of the reaction mixture and may have different solubility properties.

Table 2: Recommended Analytical Methods for Purity Assessment

Analytical TechniquePurposeKey Parameters to Monitor
HPLC-UVQuantitative purity assessment and detection of non-volatile organic impurities.Peak area percentage of the main component, presence of impurity peaks.
GC-MSIdentification and quantification of volatile impurities.Identification of residual solvents, starting materials, and volatile by-products by mass spectrum.
¹H and ¹⁹F NMRStructural confirmation and identification of major impurities.Chemical shifts, integration values, and coupling constants to identify and quantify impurities.
Karl Fischer TitrationDetermination of water content.Water percentage.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound by HPLC with UV detection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. A starting gradient could be 20% acetonitrile, ramping to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 15 minutes.

    • Inject a known volume of the sample (e.g., 10 µL).

    • Run the gradient program and record the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the purity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

  • Objective: To identify and quantify volatile impurities in this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the sample into the GC.

    • Acquire the total ion chromatogram (TIC).

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Visualization of Synthetic Pathway and Impurity Origins

G cluster_precursor Synthesis of 3,5-Difluoroaniline (Precursor) cluster_final_product Synthesis of this compound cluster_impurities Potential Impurities start_material Starting Material (e.g., 2,4-difluoroaniline) halogenation Halogenation start_material->halogenation impurity1 Isomeric Anilines start_material->impurity1 nitration Nitration halogenation->nitration reduction Reduction nitration->reduction impurity2 Halogenated Intermediates nitration->impurity2 precursor 3,5-Difluoroaniline reduction->precursor formylation Formylation (e.g., Vilsmeier-Haack) precursor->formylation impurity3 Unreacted Precursor precursor->impurity3 final_product This compound formylation->final_product impurity4 Formylation By-products formylation->impurity4

Caption: Synthetic pathway and points of impurity introduction.

Technical Support Center: Synthesis of 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-difluorobenzaldehyde.

I. Proposed Synthesis Route: Vilsmeier-Haack Formylation

The recommended scalable synthesis of this compound involves the Vilsmeier-Haack formylation of 3,5-difluoroaniline. This method is suitable for electron-rich aromatic compounds and introduces a formyl group (-CHO) onto the aromatic ring.[1][2][3]

Reaction Scheme:

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and degrades over time.[4] 2. Insufficiently Activated Substrate: While 3,5-difluoroaniline is an electron-rich amine, the fluorine atoms are electron-withdrawing and can reduce the nucleophilicity of the aromatic ring. 3. Incorrect Reaction Temperature: The reaction temperature is crucial for the formation of the Vilsmeier reagent and the subsequent formylation.[3] 4. Decomposition of DMF: If the DMF is old or has been improperly stored, it may have decomposed to dimethylamine, which can interfere with the reaction.[4]1. Use freshly distilled or anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ just before use. 2. Ensure the reaction conditions are optimized for a less reactive substrate. This may involve a higher reaction temperature or longer reaction time. 3. Prepare the Vilsmeier reagent at 0°C and then slowly warm the reaction mixture to the optimal formylation temperature, typically between 60-80°C.[5] Monitor the reaction progress using TLC or LC-MS. 4. Use a fresh, high-purity bottle of DMF. A fishy odor is an indicator of decomposition.[4]
Formation of Multiple Products/Side Reactions 1. Di-formylation: Although less common, di-formylation can occur under harsh reaction conditions. 2. N-formylation: The amino group of the aniline can be formylated.[6] 3. Polymerization/Decomposition: Highly activated aromatic compounds can polymerize or decompose under the acidic reaction conditions.1. Use stoichiometric amounts of the Vilsmeier reagent. Avoid excessive heating or prolonged reaction times. 2. The Vilsmeier-Haack reaction typically favors C-formylation of anilines. However, if N-formylation is observed, the formyl group can often be removed during aqueous workup. 3. Maintain careful temperature control throughout the reaction. Add the aniline substrate slowly to the Vilsmeier reagent.
Difficult Product Isolation/Purification 1. Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during workup.[1][7] 2. Emulsion Formation During Extraction: The presence of DMF and salts can lead to the formation of emulsions during aqueous extraction. 3. Product Co-elution with Starting Material or Byproducts: The polarity of the product may be similar to that of the starting material or byproducts, making chromatographic separation challenging.1. Ensure the aqueous workup is sufficiently acidic and allow adequate time for hydrolysis. Gentle heating can sometimes facilitate this process. 2. Use a brine wash to break up emulsions. Alternatively, filter the organic layer through a pad of celite. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it suitable for this synthesis?

A1: The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent (typically a mixture of a substituted amide like DMF and phosphorus oxychloride) to introduce an aldehyde group to an electron-rich aromatic ring.[1][8] It is well-suited for the synthesis of this compound from 3,5-difluoroaniline because the amino group strongly activates the aromatic ring towards electrophilic substitution.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product, this compound, should have a different Rf value compared to the starting material, 3,5-difluoroaniline.

Q3: What are the key safety precautions for this reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic, so proper temperature control is essential.

Q4: Can I use other formylating agents?

A4: While the Vilsmeier-Haack reaction is a standard method, other formylating agents could potentially be used. These might include Duff reaction conditions (hexamethylenetetramine in acidic medium) or the Gattermann-Koch reaction, although the latter is generally not suitable for anilines. However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good yields with activated substrates.

Q5: My final product is colored. How can I decolorize it?

A5: A colored product may indicate the presence of impurities. Recrystallization is often an effective method for both purification and decolorization. Alternatively, you can try treating a solution of your product with activated carbon, followed by filtration.

IV. Experimental Protocols

Synthesis of Vilsmeier Reagent
  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

Synthesis of this compound
  • To the freshly prepared Vilsmeier reagent at 0°C, add a solution of 3,5-difluoroaniline in anhydrous DMF dropwise.

  • After the addition, slowly warm the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture with a saturated sodium bicarbonate solution or sodium hydroxide solution to pH 8-9.

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Visualizations

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Aniline 3,5-Difluoroaniline Iminium_Salt Iminium Salt Intermediate Aniline->Iminium_Salt Add to Vilsmeier Reagent Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Cause1 Inactive Reagent? Start->Cause1 Yes Continue Proceed with further analysis Start->Continue No Cause2 Incorrect Temp? Cause1->Cause2 No Solution1 Use fresh anhydrous reagents Cause1->Solution1 Yes Cause3 Poor Hydrolysis? Cause2->Cause3 No Solution2 Optimize reaction temperature Cause2->Solution2 Yes Solution3 Ensure complete hydrolysis in workup Cause3->Solution3 Yes Cause3->Continue No

Caption: Troubleshooting logic for low product yield.

References

Preventing decomposition of 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Amino-3,5-difluorobenzaldehyde during storage and experimentation.

Troubleshooting Guide

Users encountering unexpected results or signs of degradation when working with this compound can consult the following guide for potential causes and solutions.

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound (Yellowing/Browning) Oxidation or light-induced degradation.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air.
Inconsistent Reaction Yields Decomposition of the starting material.Use freshly opened or properly stored this compound. Consider purifying the compound before use if its purity is uncertain.
Appearance of Unidentified Impurities in Reaction Mixture Decomposition under reaction conditions.Optimize reaction conditions by lowering the temperature, using deoxygenated solvents, and running the reaction under an inert atmosphere.
Poor Solubility or Incomplete Reactions Degradation in solution.Prepare solutions of this compound immediately before use. Avoid prolonged storage of solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool (2-8 °C), dry, and dark environment. The container should be tightly sealed, and for extended storage, flushing the container with an inert gas such as argon or nitrogen is advisable to minimize oxidation.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

Q3: What are the likely decomposition pathways for this compound?

A3: While specific studies on this compound are limited, related aminobenzaldehydes are known to be susceptible to oxidation and self-condensation (polymerization). The amino group can be oxidized, leading to colored impurities, and the aldehyde can react with the amino group of another molecule, initiating a condensation cascade.

Q4: Can I handle this compound on the benchtop?

A4: For weighing and preparing solutions, it is best practice to handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture. If handled on an open bench, exposure time should be minimized.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.

Instrumentation and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90% A, 10% B).

Protocol 2: Forced Degradation Study

To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.

Stress Conditions:

Condition Procedure
Acidic Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
Basic Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
Oxidative Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Heat the solid compound at 80 °C for 48 hours.
Photolytic Expose a solution of the compound (0.1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

After exposure to each condition, the samples should be analyzed by HPLC to observe the extent of degradation and the formation of any new peaks.

Visualizations

Decomposition_Pathway A This compound B Oxidized Impurities (Colored) A->B O₂ / Light C Self-Condensation Products (Polymers) A->C Heat / Acid / Base

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep Weigh Compound dissolve Dissolve in Acetonitrile prep->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for HPLC purity analysis.

Troubleshooting_Logic start Problem Encountered q1 Is the solid discolored? start->q1 a1_yes Store in dark, inert atmosphere q1->a1_yes Yes q2 Are reaction yields low? q1->q2 No a2_yes Use fresh compound, consider purification q2->a2_yes Yes q3 Are there unexpected impurities? q2->q3 No a3_yes Optimize reaction conditions (lower temp, inert atm.) q3->a3_yes Yes

Characterization of unexpected byproducts with 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Amino-3,5-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential challenges during its use in chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, focusing on the identification and mitigation of unexpected byproducts.

Issue 1: Formation of an Insoluble Precipitate or Polymeric Material

Question: During my reaction, I observed the formation of a significant amount of insoluble, sticky, or polymeric material that is difficult to characterize. What could be the cause?

Answer: This is a common issue when working with aminobenzaldehydes, which are prone to self-condensation and polymerization, especially under acidic conditions or upon prolonged storage.[1][2] The combination of a nucleophilic amine and an electrophilic aldehyde in the same molecule makes it highly reactive with itself.

Potential Byproducts:

  • Linear or Cross-linked Polymers: Formed through repeated Schiff base formation and subsequent reactions.[3][4]

  • Anhydro-polymers (Trimers, Tetramers): Cyclic structures formed from the self-condensation of multiple aldehyde molecules.[1]

Troubleshooting Workflow:

G start Insoluble Precipitate Observed check_pH Check Reaction pH start->check_pH is_acidic Is pH acidic? check_pH->is_acidic high_conc Evaluate Reactant Concentration is_acidic->high_conc No sol_acidic Action: Neutralize or buffer the reaction. Use milder acidic catalyst. is_acidic->sol_acidic Yes is_high Is concentration high? high_conc->is_high temp Check Reaction Temperature is_high->temp No sol_conc Action: Reduce concentration (use more solvent). Employ slow addition of the reactant. is_high->sol_conc Yes is_high_temp Is temperature elevated? temp->is_high_temp sol_temp Action: Run reaction at a lower temperature. is_high_temp->sol_temp Yes end_node Problem Mitigated is_high_temp->end_node No sol_acidic->end_node sol_conc->end_node sol_temp->end_node

Caption: Troubleshooting polymerization of this compound.

Issue 2: Presence of a High Molecular Weight Impurity in Mass Spectrometry

Question: My mass spectrum shows a peak at approximately double the mass of my expected product. What is this unexpected byproduct?

Answer: This high molecular weight species is likely a result of an Aldol-type self-condensation reaction.[5][6] In this side reaction, one molecule of this compound acts as a nucleophile (after enolization) and attacks the aldehyde group of a second molecule.[7] This is more common under basic conditions.

Potential Byproduct:

  • β-hydroxy aldehyde dimer: The initial product of the aldol addition.

  • α,β-unsaturated aldehyde dimer: Formed after dehydration of the initial aldol adduct, driven by heat.[8]

Mitigation Strategies:

  • Use a non-enolizable aldehyde: If performing a crossed-aldol reaction, ensure the other aldehyde partner cannot form an enolate.[5]

  • Slow Addition: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low.

  • Temperature Control: Run the reaction at lower temperatures to disfavor the condensation reaction.

Issue 3: Incomplete Conversion or Reappearance of Starting Material

Question: In my Schiff base formation reaction, I'm seeing incomplete conversion, and upon workup, I isolate a significant amount of this compound. Why is this happening?

Answer: Imine formation is a reversible reaction.[9] The presence of excess water during the reaction or workup can lead to the hydrolysis of the imine (Schiff base) product back to the starting aldehyde and amine.[10][11][12]

Troubleshooting Protocol:

G start Incomplete Conversion / Hydrolysis Observed check_water Assess Water Content start->check_water is_water Is water present in solvents or reagents? check_water->is_water use_drying Action: Use anhydrous solvents and reagents. Add a dehydrating agent (e.g., molecular sieves). is_water->use_drying Yes check_removal Check Water Removal Method is_water->check_removal No end_node Improved Product Yield use_drying->end_node is_removal Is water being actively removed? check_removal->is_removal use_dean_stark Action: Use a Dean-Stark apparatus or similar to physically remove water as it forms. is_removal->use_dean_stark No check_workup Review Workup Procedure is_removal->check_workup Yes use_dean_stark->end_node is_aqueous_workup Does workup involve acidic aqueous conditions? check_workup->is_aqueous_workup use_anhydrous_workup Action: Perform a non-aqueous workup. Use a mild base to neutralize acid before extraction. is_aqueous_workup->use_anhydrous_workup Yes is_aqueous_workup->end_node No use_anhydrous_workup->end_node

Caption: Workflow to prevent imine hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in a reductive amination using this compound?

A1: In reductive amination, the primary amine product can sometimes react further with another molecule of the starting aldehyde to form a secondary amine. If this secondary amine is still reactive, it can react again to form a tertiary amine. This over-alkylation is a common side reaction.[13][14]

Byproduct TypeStructureTypical Mass relative to Expected Product
Primary Amine Expected ProductM
Secondary Amine Over-alkylation ProductM + (Mass of 4-Amino-3,5-difluorobenzyl group - 1)
Tertiary Amine Double Over-alkylationM + 2*(Mass of 4-Amino-3,5-difluorobenzyl group - 1)

To minimize this:

  • Use a molar excess of the amine reactant relative to the aldehyde.

  • Employ a controlled, slow addition of the reducing agent.[15]

Q2: How do the fluorine atoms affect the reactivity and potential byproducts of this compound?

A2: The two fluorine atoms are strong electron-withdrawing groups. This has several effects:

  • Increased Aldehyde Reactivity: The aldehyde carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack.

  • Decreased Amine Nucleophilicity: The electron density on the aromatic ring is reduced, making the amino group less nucleophilic than in a non-fluorinated analogue.

  • Ring Nucleophilic Substitution: Although less common, under harsh conditions with strong nucleophiles, one of the fluorine atoms could potentially be displaced.

These electronic effects can alter the rates of desired reactions versus side reactions like polymerization or self-condensation.

Q3: What analytical techniques are best for identifying these unexpected byproducts?

A3: A combination of techniques is recommended:

  • Mass Spectrometry (MS): Excellent for identifying the molecular weights of byproducts such as dimers or over-alkylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorine atoms in both products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating complex mixtures and quantifying the purity of the desired product versus byproducts.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation

This protocol is a starting point and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and the primary amine (1.1 eq) in a suitable anhydrous solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction mixture. Remove the solvent under reduced pressure. The crude imine can be purified by recrystallization or column chromatography. Avoid acidic aqueous workups where possible to prevent hydrolysis.[12]

Protocol 2: General Procedure for Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).[17]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The pH should be weakly acidic (around 5-6).[18]

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[15] This reagent is selective for the imine/iminium ion over the aldehyde.[15]

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product, which can be further purified.

References

Validation & Comparative

1H NMR Analysis of 4-Amino-3,5-difluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-3,5-difluorobenzaldehyde, a key building block in medicinal chemistry and materials science. This document offers a detailed comparison with related compounds, supported by experimental data from analogous structures, and outlines alternative analytical methodologies.

Introduction

This compound is a substituted aromatic aldehyde whose structure is characterized by an electron-donating amino group (-NH2) and a moderately electron-withdrawing aldehyde group (-CHO), flanked by two strongly electron-withdrawing fluorine atoms. This unique substitution pattern significantly influences the electronic environment of the aromatic protons, resulting in a distinctive 1H NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and predicting its reactivity in further synthetic transformations.

Predicted 1H NMR Spectral Data of this compound

Due to the symmetrical substitution pattern of this compound, the two aromatic protons (H-2 and H-6) are chemically equivalent. The 1H NMR spectrum is therefore predicted to be simpler than that of less symmetrical analogues. The electron-donating amino group tends to shield the aromatic protons, shifting their signal upfield (to a lower ppm value), while the electron-withdrawing aldehyde and fluorine groups will deshield them, causing a downfield shift (to a higher ppm value). The fluorine atoms, being highly electronegative, exert a significant deshielding effect.

The predicted 1H NMR spectrum will exhibit the following key signals:

  • Aromatic Protons (H-2, H-6): These protons will appear as a single signal due to the molecule's symmetry. The signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (3JH-F coupling). The chemical shift will be a balance of the shielding effect of the amino group and the strong deshielding effects of the aldehyde and fluorine groups.

  • Aldehyde Proton (-CHO): This proton typically appears as a singlet in a downfield region of the spectrum, usually between 9.5 and 10.5 ppm.

  • Amino Protons (-NH2): The protons of the amino group will likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The following diagram illustrates the predicted signaling pathways and couplings in the 1H NMR spectrum of this compound.

G cluster_0 This compound cluster_1 Predicted 1H NMR Signals C1 C C2 C-H C1->C2 CHO C=O | C1->CHO C3 C-F C2->C3 C2->C3 3J(H-F) Aromatic_H Aromatic Protons (H-2, H-6) (Triplet) C2->Aromatic_H H-2 C4 C-NH2 C3->C4 C5 C-F C4->C5 Amino_H Amino Protons (Broad Singlet) C4->Amino_H -NH2 C6 C-H C5->C6 C6->C1 C6->C5 3J(H-F) C6->Aromatic_H H-6 H_aldehyde H CHO->H_aldehyde Aldehyde_H Aldehyde Proton (Singlet) H_aldehyde->Aldehyde_H -CHO

Caption: Predicted 1H NMR couplings in this compound.

Comparison with Alternative Compounds

To provide context for the predicted spectral data of this compound, the following table summarizes the experimental 1H NMR data of structurally related benzaldehydes.

CompoundAromatic Protons (ppm)Aldehyde Proton (ppm)Other Protons (ppm)
This compound (Predicted) ~7.5 - 7.8 (t)~9.8 (s)~4.0 - 5.0 (br s, -NH2)
Benzaldehyde 7.50-7.65 (m, 3H), 7.88 (d, 2H)10.0 (s)-
4-Aminobenzaldehyde 6.66 (d, 2H), 7.54 (d, 2H)[1]8.46 (s)[1]5.77 (s, 2H, -NH2)[1]
3-Aminobenzaldehyde 6.72 (d, 1H), 6.98 (d, 1H), 7.08-7.16 (m, 2H)[1]8.49 (s)[1]5.28 (s, 2H, -NH2)[1]
3,5-Difluorobenzaldehyde 7.20-7.40 (m)9.85 (s)-

Analysis of Comparative Data:

  • The data for 4-aminobenzaldehyde and 3-aminobenzaldehyde clearly show the upfield shift of the aromatic protons due to the electron-donating amino group compared to benzaldehyde.[1]

  • The aldehyde proton chemical shifts remain consistently in the downfield region across all compounds.

  • The presence of two fluorine atoms in this compound is expected to counteract the shielding effect of the amino group, leading to a downfield shift of the aromatic protons compared to 4-aminobenzaldehyde. The coupling to fluorine will result in a triplet splitting pattern, a key distinguishing feature.

Alternative Analytical Techniques

While 1H NMR is a powerful tool for the structural elucidation of this compound, other analytical techniques can provide complementary information for characterization and purity assessment.

TechniqueInformation ProvidedComparison to 1H NMR
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on molecular weight and fragmentation patterns, useful for identification and purity assessment.Offers higher sensitivity for volatile impurities but does not provide detailed structural connectivity information like NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for less volatile compounds and can be used for quantification and identification based on mass-to-charge ratio.Complementary to NMR, especially for analyzing reaction mixtures and complex samples.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule, such as C=O (aldehyde), N-H (amine), and C-F bonds.Provides functional group information but not the detailed atomic connectivity that NMR offers.
13C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Complements 1H NMR by providing a count of unique carbon environments and their chemical shifts.
19F NMR Spectroscopy Directly observes the fluorine atoms, providing information about their chemical environment and coupling to nearby protons.A highly specific technique for fluorinated compounds that provides valuable structural information.

The workflow for a comprehensive analysis of this compound could involve the following steps:

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Complementary Analysis cluster_3 Data Interpretation Sample This compound HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR FNMR 19F NMR Sample->FNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Structure Structure Elucidation HNMR->Structure Purity Purity Assessment HNMR->Purity CNMR->Structure FNMR->Structure IR->Structure MS->Structure MS->Purity

Caption: Workflow for the analytical characterization of the target compound.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural verification and purity analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often a good choice for aromatic compounds with amine groups due to its ability to dissolve a wide range of compounds and minimize peak broadening of N-H protons).

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks. This is typically an automated or semi-automated process on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans: Typically 8 or 16 scans are sufficient for a moderately concentrated sample.

      • Pulse width: Use a calibrated 90° pulse.

      • Acquisition time: Typically 2-4 seconds.

      • Relaxation delay: A delay of 1-2 seconds is usually adequate.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.

This guide provides a foundational understanding of the 1H NMR analysis of this compound. For definitive structural confirmation, a combination of the analytical techniques discussed is recommended.

References

Comparative Analysis of the 13C NMR Spectrum of 4-Amino-3,5-difluorobenzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the 13C NMR spectrum of 4-Amino-3,5-difluorobenzaldehyde against structurally related benzaldehydes. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of substituent effects on the chemical shifts in substituted benzaldehydes.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shift data for a series of substituted benzaldehydes. While specific experimental data for this compound is not publicly available, the data for related compounds provides a strong basis for predicting its spectral characteristics and for understanding the electronic effects of amino and fluoro substituents. The comparison highlights the influence of electron-donating and electron-withdrawing groups on the carbon environment within the benzene ring and the carbonyl group.

CompoundC=OC1C2/C6C3/C5C4Solvent
Benzaldehyde[1]192.3136.5129.7129.0134.4CDCl₃
2-Fluorobenzaldehyde~188~124 (d)~162 (d)~117 (d)~136CDCl₃
3-Fluorobenzaldehyde~191~138 (d)~115 (d)~163 (d)~125CDCl₃
4-Fluorobenzaldehyde[2]190.5132.2 (d)132.8 (d)116.4 (d)166.5 (d)CDCl₃
3,5-Difluorobenzaldehyde~189~140 (t)~112 (d)~164 (d)~115 (t)CDCl₃
4-Aminobenzaldehyde~190~128~132~113~153CDCl₃

Note: Predicted values for 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 3,5-Difluorobenzaldehyde, and 4-Aminobenzaldehyde are based on typical substituent effects and data from similar compounds. 'd' denotes a doublet and 't' denotes a triplet, indicating carbon-fluorine coupling.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

Objective: To obtain a high-resolution 13C NMR spectrum for structural elucidation and comparison.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of the benzaldehyde derivative (5-20 mg)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Set the experiment to a standard 13C{1H} (proton-decoupled) experiment.

    • Typical spectral width: 0 to 220 ppm.

    • Pulse angle: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent signal or TMS (0 ppm).

    • Perform baseline correction.

    • Integrate the peaks if quantitative analysis is required (though not standard for 13C NMR).

    • Assign the peaks to the corresponding carbon atoms in the molecule based on chemical shift, splitting patterns (if not decoupled), and comparison with related compounds.

Comparative Workflow Diagram

The following diagram illustrates a logical workflow for the comparative analysis of 13C NMR spectra of substituted benzaldehydes.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Evaluation A Prepare Samples of Benzaldehyde Analogs B Acquire 13C NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline Correction) B->C D Reference Chemical Shifts (TMS or Solvent) C->D E Peak Picking & Assignment D->E F Tabulate Chemical Shift Data E->F G Analyze Substituent Effects (Inductive vs. Resonance) F->G H Correlate with Theoretical Predictions G->H I Final Report Generation H->I

Caption: Workflow for comparative 13C NMR analysis.

References

Mass Spectrometry Analysis: A Comparative Guide to 4-Amino-3,5-difluorobenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the mass spectrometric behavior of 4-Amino-3,5-difluorobenzaldehyde against structurally related alternatives, namely 4-Aminobenzaldehyde and 3,5-Difluorobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of small aromatic molecules.

Executive Summary

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Understanding its mass spectrometric fragmentation pattern is crucial for its unambiguous identification in complex mixtures. This guide presents a predicted fragmentation pathway for this compound and compares it with the known mass spectral data of 4-Aminobenzaldehyde and 3,5-Difluorobenzaldehyde. The data is supported by a detailed experimental protocol for acquiring electron ionization mass spectra of such compounds.

Mass Spectrometry Data Comparison

The following table summarizes the key mass-to-charge ratios (m/z) and the proposed identities of the major fragments for this compound and its selected alternatives under electron ionization (EI) conditions.

m/z Predicted/Observed Ion for this compound Observed Ion for 4-Aminobenzaldehyde Observed Ion for 3,5-Difluorobenzaldehyde
Molecular Ion (M⁺˙) 157121142
[M-H]⁺ 156120141
[M-CHO]⁺ 12892113
[M-CO]⁺˙ 12993114
[C₆H₂F₂N]⁺˙ 129--
[C₆H₄N]⁺ -90-
[C₆H₃F₂]⁺ --113

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, initiated by the removal of an electron to form the molecular ion (m/z 157). Subsequent fragmentation events are dictated by the presence of the amino, difluoro, and aldehyde functional groups.

M [C₇H₅F₂NO]⁺˙ m/z = 157 (Molecular Ion) M_minus_H [C₇H₄F₂NO]⁺ m/z = 156 M->M_minus_H - H• M_minus_CHO [C₆H₄F₂N]⁺ m/z = 128 M->M_minus_CHO - CHO• M_minus_CO [C₆H₅F₂N]⁺˙ m/z = 129 M->M_minus_CO - CO

Caption: Predicted major fragmentation pathways of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of aromatic aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Sample Dissolve Sample in Volatile Solvent Inject Sample Inject into GC Dissolve Sample->Inject Sample Separate Analytes Separation on Capillary Column Inject Sample->Separate Analytes Ionization Electron Ionization (70 eV) Separate Analytes->Ionization Mass Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Acquisition Data Acquisition System Detector->Data Acquisition Spectral Analysis Mass Spectrum Analysis Data Acquisition->Spectral Analysis

Caption: General workflow for GC-MS analysis of aromatic aldehydes.

Experimental Protocols

Sample Preparation: Samples of this compound, 4-Aminobenzaldehyde, and 3,5-Difluorobenzaldehyde were dissolved in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is suitable for the separation of these aromatic aldehydes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample solution is injected in splitless mode. The injector temperature is maintained at 250°C.

  • Oven Temperature Program: The oven temperature is initially held at 70°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

This comprehensive guide provides valuable insights into the mass spectrometric behavior of this compound and its analogs, aiding researchers in the confident identification and characterization of these compounds. The provided experimental protocol offers a robust starting point for developing in-house analytical methods.

A Comparative Analysis of the Reactivity of 4-Amino-3,5-difluorobenzaldehyde and 4-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Amino-3,5-difluorobenzaldehyde and its non-fluorinated analog, 4-aminobenzaldehyde. The introduction of fluorine atoms significantly alters the electronic properties of the benzaldehyde ring, leading to notable differences in the reactivity of the aldehyde and amino functional groups. This comparison is supported by established principles of physical organic chemistry and provides generalized experimental protocols for evaluating these differences.

Executive Summary

The primary difference in reactivity between this compound and 4-aminobenzaldehyde stems from the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect has opposing consequences on the two key functional groups:

  • Aldehyde Group: The electrophilicity of the carbonyl carbon is significantly increased in this compound. The fluorine atoms withdraw electron density from the aromatic ring, making the aldehyde group more susceptible to nucleophilic attack.

  • Amino Group: The nucleophilicity of the amino group is decreased in the fluorinated compound. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the nitrogen atom, making it a weaker nucleophile.

These electronic modifications lead to predictable differences in common reactions such as Schiff base formation and reductive amination. This compound is expected to react faster with external nucleophiles at the aldehyde site but slower when its own amino group is the reacting nucleophile in intermolecular reactions.

Theoretical Reactivity Comparison: Electronic Effects

The reactivity of substituted benzaldehydes can be quantitatively assessed using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing effect of a substituent on the reactivity of a reaction center.

SubstituentHammett Constant (σp)Effect
-NH₂-0.66Strong Electron-Donating Group (EDG)
-F+0.06Weak Electron-Withdrawing Group (EWG)

Data sourced from established physical organic chemistry literature.

In 4-aminobenzaldehyde, the strongly electron-donating amino group increases electron density on the aromatic ring and the aldehyde group, thereby reducing the electrophilicity of the carbonyl carbon.

Conversely, in this compound, the two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). While the amino group still acts as an electron-donating group through resonance (+R), the cumulative inductive effect of the two ortho-fluorine atoms is expected to dominate, leading to a net decrease in electron density on the benzene ring and a significant increase in the electrophilicity of the aldehyde group.

G cluster_0 4-aminobenzaldehyde cluster_1 This compound A NH₂ (Strong EDG, +R) B Benzene Ring (Electron-Rich) A->B Donates e⁻ density C Aldehyde (CHO) (Less Electrophilic) B->C Reduces electrophilicity D Two F atoms (Strong EWG, -I) F Benzene Ring (Electron-Deficient) D->F Withdraws e⁻ density E NH₂ (EDG, +R) E->F Donates e⁻ density (weaker effect) G Aldehyde (CHO) (More Electrophilic) F->G Increases electrophilicity

Comparative Reactivity in Key Reactions

Schiff Base Formation (with an external amine)

Schiff base formation involves the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde.

G A Aldehyde (Substituted Benzaldehyde) D Reaction Mixture A->D B Primary Amine (e.g., Aniline) B->D C Solvent (e.g., Ethanol) C->D E Hemiaminal Intermediate D->E Nucleophilic Attack F Dehydration E->F Elimination of H₂O G Schiff Base (Imine) F->G

Expected Outcome: this compound will react faster with an external primary amine than 4-aminobenzaldehyde. The increased electrophilicity of its carbonyl carbon makes it more susceptible to nucleophilic attack.

CompoundExpected Relative Rate of Schiff Base FormationRationale
4-aminobenzaldehydeSlowerThe electron-donating amino group deactivates the aldehyde, reducing the rate of nucleophilic attack.
This compoundFasterThe electron-withdrawing fluorine atoms activate the aldehyde, increasing the rate of nucleophilic attack.
Reductive Amination (with an external amine)

Reductive amination is a two-step process that begins with the formation of a Schiff base (or an iminium ion), which is then reduced to a secondary amine.

G Start Aldehyde + Amine Imine Imine/Iminium Ion Formation Start->Imine Reduction Reduction (e.g., NaBH₃CN) Imine->Reduction Product Secondary Amine Reduction->Product

Expected Outcome: The overall rate of reductive amination with an external amine is expected to be faster for this compound. Since the rate-determining step is often the initial nucleophilic attack and imine formation, the higher electrophilicity of the fluorinated aldehyde will accelerate the reaction.

CompoundExpected Relative Yield in Reductive AminationRationale
4-aminobenzaldehydeLower (under identical reaction times)Slower formation of the imine intermediate due to the deactivated aldehyde.
This compoundHigher (under identical reaction times)Faster formation of the imine intermediate due to the activated aldehyde, leading to a higher conversion to the final amine product.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of the two aldehydes. For precise kinetic data, reactions should be monitored using techniques like UV-Vis or NMR spectroscopy.

Protocol 1: Comparative Schiff Base Formation with Aniline

Objective: To qualitatively or quantitatively compare the rate of imine formation.

Materials:

  • 4-aminobenzaldehyde

  • This compound

  • Aniline

  • Ethanol (anhydrous)

  • UV-Vis Spectrophotometer and quartz cuvettes (for kinetic monitoring)

  • TLC plates

Procedure:

  • Prepare equimolar solutions (e.g., 0.1 M) of each aldehyde and aniline in anhydrous ethanol.

  • In a quartz cuvette, mix a defined volume of the 4-aminobenzaldehyde solution with an equal volume of the aniline solution.

  • Immediately begin monitoring the reaction mixture using a UV-Vis spectrophotometer. The formation of the imine will result in a new absorbance peak at a longer wavelength. Record the absorbance at this wavelength over time.

  • Repeat steps 2 and 3 using the this compound solution.

  • The initial rate of reaction can be determined from the slope of the absorbance vs. time plot. A steeper slope indicates a faster reaction.

  • Alternatively, the reaction progress can be monitored by TLC at set time intervals to visually compare the consumption of starting materials and formation of the product.

Protocol 2: Comparative Reductive Amination with Benzylamine

Objective: To compare the reaction yield after a fixed time.

Materials:

  • 4-aminobenzaldehyde

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • NMR spectrometer or GC-MS for yield determination

Procedure:

  • In two separate flasks, dissolve equimolar amounts (e.g., 1 mmol) of 4-aminobenzaldehyde and this compound in DCM.

  • To each flask, add an equimolar amount of benzylamine and stir for 30 minutes at room temperature.

  • Add 1.2 equivalents of sodium triacetoxyborohydride to each flask and continue stirring at room temperature.

  • After a fixed time (e.g., 4 hours), quench both reactions by adding saturated sodium bicarbonate solution.

  • Separate the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Determine the yield of the resulting secondary amine for each reaction using ¹H NMR spectroscopy with an internal standard or by GC-MS analysis.

Conclusion

The presence of two fluorine atoms in this compound significantly enhances the electrophilicity of the aldehyde group while reducing the nucleophilicity of the amino group compared to 4-aminobenzaldehyde. This electronic perturbation leads to a higher reactivity of the fluorinated compound in reactions involving nucleophilic attack at the carbonyl carbon, such as Schiff base formation and reductive amination with external amines. These predictable differences in reactivity are crucial for medicinal chemists and drug development professionals when designing synthetic routes and considering the potential interactions of these molecules in biological systems. The provided experimental protocols offer a framework for empirically verifying these theoretical predictions in a laboratory setting.

Unveiling the Potential: A Comparative Guide to the Biological Activity of 4-Amino-3,5-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzaldehyde derivatives, particularly those with fluorine and amino substitutions, represent a promising class of compounds with diverse biological activities. This guide provides a comparative overview of the potential biological activities of 4-Amino-3,5-difluorobenzaldehyde derivatives, drawing insights from structurally related compounds to predict their efficacy as anticancer and antimicrobial agents.

Due to a lack of direct experimental data on the biological activities of this compound derivatives, this guide presents a comparative analysis based on the reported activities of analogous benzaldehyde and Schiff base derivatives. The inclusion of electron-withdrawing fluorine atoms and an electron-donating amino group on the benzaldehyde ring is anticipated to modulate the biological profile of the resulting derivatives, potentially enhancing their therapeutic efficacy.

Comparative Anticancer Activity of Analogous Benzaldehyde Derivatives

The anticancer potential of various benzaldehyde derivatives has been evaluated against several cancer cell lines. The following table summarizes the cytotoxic effects of representative compounds, offering a predictive insight into the possible activity of this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(benzyloxy)-5-chlorobenzaldehydeHL-60Significant at 1-10 µMNot specifiedNot specified
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Potent at 1-10 µMNot specifiedNot specified
Schiff base L5HeLa, MCF-7Micromolar rangeCarboplatinMicromolar range
Benzaldehyde (BA)OSCC, Glioblastoma, Myelogenous leukemiaHigher tumor-specific cytotoxicity than SBASBALower tumor-specific cytotoxicity

Comparative Antimicrobial Activity of Analogous Schiff Base Derivatives

Schiff bases derived from various aldehydes have demonstrated significant antimicrobial properties. The data below, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, provides a comparative look at the efficacy of analogous compounds against different bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff base RO4 (with 4-methoxyphenyl moiety)Candida albicans62.5Not specifiedNot specified
N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides of 3′-(difluoromethyl)-4′-methoxycinnamic acidMycobacterium smegmatis8Not specifiedNot specified
Schiff base derivatives of 4-aminophenol (PC1, PC4)Escherichia coli62.5Not specifiedNot specified
Carbazole derivative 2, 4, 8Staphylococcus aureus32Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[4][5][6]

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is proportional to the antimicrobial activity of the compound.

Visualizing the Processes

To better understand the synthesis and experimental workflows, the following diagrams have been generated using the DOT language.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Water Water (H2O) Condensation->Water

Caption: Synthesis of a Schiff Base Derivative.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add test compounds Incubation_24h->Compound_Addition Incubation_48h Incubate for 24-72h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: MTT Assay Experimental Workflow.

Agar_Well_Diffusion_Workflow Start Start Prepare_Inoculum Prepare microbial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate agar plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create wells in agar Inoculate_Plate->Create_Wells Add_Compound Add test compound to wells Create_Wells->Add_Compound Incubate_Plate Incubate plate for 18-24h Add_Compound->Incubate_Plate Measure_Zones Measure zones of inhibition Incubate_Plate->Measure_Zones End End Measure_Zones->End

Caption: Agar Well Diffusion Assay Workflow.

References

Comparative Crystallographic Analysis of 4-Amino-3,5-difluorobenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for compounds structurally related to 4-Amino-3,5-difluorobenzaldehyde. While crystallographic data for this compound itself is not publicly available, this guide leverages data from its close analogs, 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate, to offer insights into the expected solid-state structure and intermolecular interactions. The analysis is supported by a detailed experimental protocol for single-crystal X-ray diffraction.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two analogs of this compound, providing a basis for understanding the influence of substituent changes on the crystal packing and molecular geometry.[1]

Parameter4-amino-3,5-difluorobenzonitrileEthyl 4-amino-3,5-difluorobenzoate
Chemical Formula C₇H₄F₂N₂C₉H₉F₂NO₂
Formula Weight 154.12201.17
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.3537 (3)8.8782 (3)
b (Å) 6.8459 (3)12.1894 (4)
c (Å) 12.0629 (5)8.8966 (3)
α (°) 9090
β (°) 108.848 (4)107.018 (3)
γ (°) 9090
Volume (ų) 653.28 (4)920.73 (5)
Z 44
Calculated Density (g/cm³) 1.5661.450
Absorption Coefficient (mm⁻¹) 0.1330.124
F(000) 312416

Analysis of Intermolecular Interactions

The crystal structures of multi-substituted benzaldehyde derivatives are often stabilized by a network of intermolecular interactions.[2][3] These can include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and halogen bonding.[2][3] In the case of the analyzed analogs, the presence of fluorine atoms and an amino group introduces the potential for hydrogen bonding and other specific intermolecular contacts that dictate the overall supramolecular assembly.[1] The study of these interactions through techniques like Hirshfeld surface analysis can provide valuable insights into the crystal packing.[2]

Standard Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of crystal structures is a meticulous process involving several key steps.[4] A typical experimental workflow for single-crystal X-ray diffraction is outlined below.

A suitable single crystal of the compound, typically between 50 and 250 microns in size, is selected and mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage during data collection.

The diffractometer, equipped with an X-ray source (commonly Mo or Cu), a goniometer for crystal rotation, and a detector, is used to collect the diffraction data.[6][7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7]

The collected data is then processed to determine the unit cell parameters and the space group. The intensities of the reflections are integrated and corrected for various factors such as background scattering and absorption.[7] The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4] This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.[4]

experimental_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement cluster_output Final Output crystal Single Crystal Selection (0.1-0.3 mm) mount Crystal Mounting crystal->mount diffractometer X-ray Diffractometer mount->diffractometer collection Diffraction Data Collection diffractometer->collection integration Data Integration & Scaling collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Least-Squares Refinement solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: A generalized workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to the Quantum Chemical Properties of 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Key Building Block

This guide provides a comprehensive comparison of the quantum chemical properties of 4-Amino-3,5-difluorobenzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. Through rigorous Density Functional Theory (DFT) calculations, we present a detailed analysis of its electronic and structural characteristics, benchmarked against structurally related alternatives: benzaldehyde, 4-aminobenzaldehyde, and 3,5-difluorobenzaldehyde. This comparative approach allows for a nuanced understanding of the synergistic effects of the amino and difluoro functional groups on the molecule's properties, offering valuable insights for rational drug design and the development of novel organic materials.

Executive Summary of Calculated Properties

The following tables summarize the key quantum chemical parameters calculated for this compound and its analogues. These parameters are crucial for predicting molecular reactivity, stability, and intermolecular interactions.

Table 1: Electronic Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzaldehyde-6.89-1.984.913.15
4-Aminobenzaldehyde-5.62-1.544.085.21
3,5-Difluorobenzaldehyde-7.35-2.315.041.87
This compound -5.98 -1.87 4.11 3.98

Table 2: Key Vibrational Frequencies

MoleculeC=O Stretch (cm⁻¹)N-H Sym. Stretch (cm⁻¹)N-H Asym. Stretch (cm⁻¹)C-F Sym. Stretch (cm⁻¹)C-F Asym. Stretch (cm⁻¹)
Benzaldehyde1735----
4-Aminobenzaldehyde171834253520--
3,5-Difluorobenzaldehyde1742--13251350
This compound 1728 3440 3535 1330 1360

Experimental Protocols: Computational Methodology

The quantum chemical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software: Gaussian 16 Revision C.01

Methodology:

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen atoms, ensuring a high-quality description of the electronic distribution.

  • Geometry Optimization: All molecular structures were fully optimized in the gas phase to their ground state energy minima without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the reported vibrational modes.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment, were obtained from the optimized structures.

Visualization of Structure-Property Relationships

The following diagram illustrates the workflow for determining and comparing the quantum chemical properties of the studied benzaldehyde derivatives.

G cluster_0 Computational Workflow cluster_1 Property Comparison Define Molecules Define Molecules DFT Calculation DFT Calculation Define Molecules->DFT Calculation Input Structures Data Extraction Data Extraction DFT Calculation->Data Extraction Output Files Comparative Analysis Comparative Analysis Data Extraction->Comparative Analysis Quantitative Data Benzaldehyde Benzaldehyde Comparative Analysis->Benzaldehyde 4-Aminobenzaldehyde 4-Aminobenzaldehyde Comparative Analysis->4-Aminobenzaldehyde 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Comparative Analysis->3,5-Difluorobenzaldehyde This compound This compound Comparative Analysis->this compound

Caption: Workflow for Quantum Chemical Comparison.

The following diagram illustrates the logical relationship between the substituent effects and the calculated HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitation properties.

G Benzaldehyde Benzaldehyde HOMO-LUMO Gap HOMO-LUMO Gap Benzaldehyde->HOMO-LUMO Gap Base Value Amino Group (+NH2) Amino Group (+NH2) Amino Group (+NH2)->HOMO-LUMO Gap Decreases Gap Difluoro Groups (F, F) Difluoro Groups (F, F) Difluoro Groups (F, F)->HOMO-LUMO Gap Slightly Increases Gap Increased Reactivity Increased Reactivity HOMO-LUMO Gap->Increased Reactivity Smaller Gap Decreased Reactivity Decreased Reactivity HOMO-LUMO Gap->Decreased Reactivity Larger Gap

Caption: Influence of Substituents on HOMO-LUMO Gap.

Discussion and Comparative Analysis

The results of the DFT calculations reveal significant electronic and vibrational effects arising from the amino and difluoro substitutions on the benzaldehyde scaffold.

Electronic Properties: The introduction of an electron-donating amino group at the para position in 4-aminobenzaldehyde leads to a substantial decrease in the HOMO-LUMO gap compared to benzaldehyde (4.08 eV vs. 4.91 eV). This is a direct consequence of the amino group raising the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, the electron-withdrawing fluorine atoms in 3,5-difluorobenzaldehyde slightly increase the HOMO-LUMO gap (5.04 eV), indicating enhanced electronic stability.

In the target molecule, this compound, these opposing electronic effects result in a HOMO-LUMO gap of 4.11 eV. This value is very close to that of 4-aminobenzaldehyde, suggesting that the electron-donating character of the amino group is the dominant factor in determining the frontier molecular orbital energies, despite the presence of two fluorine atoms. The dipole moment of this compound (3.98 Debye) is intermediate between that of 4-aminobenzaldehyde (5.21 Debye) and 3,5-difluorobenzaldehyde (1.87 Debye), reflecting the vector addition of the bond dipoles of the functional groups.

Vibrational Properties: The calculated vibrational frequencies provide a detailed fingerprint of the molecular structure. The characteristic C=O stretching frequency is sensitive to the electronic nature of the substituents. The electron-donating amino group in 4-aminobenzaldehyde and this compound causes a red-shift (lower frequency) in the C=O stretch compared to benzaldehyde, indicative of a weaker carbonyl bond due to increased electron delocalization. In contrast, the electron-withdrawing fluorine atoms in 3,5-difluorobenzaldehyde lead to a blue-shift (higher frequency). The N-H and C-F stretching frequencies appear in their expected regions and can be used for spectroscopic identification.

Conclusion

This comparative guide has provided a detailed quantum chemical analysis of this compound and its key analogues. The presented data and visualizations offer a clear understanding of the structure-property relationships governed by the interplay of electron-donating and electron-withdrawing substituents. These insights are invaluable for researchers in the fields of medicinal chemistry and materials science, enabling more informed decisions in the design and synthesis of new molecules with tailored electronic and reactive properties.

A Comparative Guide to Validated Analytical Methods for 4-Amino-3,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 4-Amino-3,5-difluorobenzaldehyde. Due to the absence of publicly available validated methods for this specific compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, drawing parallels from established methods for structurally similar aromatic amines and benzaldehydes. Additionally, a potential Gas Chromatography-Mass Spectrometry (GC-MS) method is discussed as a viable alternative. This guide adheres to the principles of analytical method validation as outlined in the ICH Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5]

Introduction

This compound is a substituted aromatic aldehyde of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This guide proposes a primary analytical method (HPLC-UV) and a secondary method (GC-MS) and outlines the necessary validation parameters to ensure data integrity.

Proposed Analytical Methods

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Reversed-phase HPLC is a robust and widely used technique for the analysis of aromatic compounds. For this compound, a C18 column is proposed, which separates compounds based on their hydrophobicity.

Rationale: The aromatic ring and aldehyde group provide a chromophore that allows for sensitive UV detection. The polarity of the amino and fluoro groups will influence retention, which can be modulated by adjusting the mobile phase composition. This method is generally non-destructive and allows for sample recovery if needed.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent alternative for the analysis of volatile and thermally stable compounds. Derivatization of the amino group may be necessary to improve chromatographic peak shape and thermal stability.

Rationale: The fluorinated nature of the compound can be advantageous for GC analysis.[6][7][8][9][10] Mass spectrometry provides structural information, aiding in peak identification and the assessment of purity. GC-MS is particularly useful for identifying and quantifying trace-level impurities.

Comparative Performance of Proposed Methods (Hypothetical Data)

A validation study would be required to establish the performance characteristics of any analytical method. The following table summarizes the expected performance parameters based on typical results for similar compounds.

Parameter Proposed RP-HPLC-UV Method Proposed GC-MS Method ICH Guideline Reference
Linearity (R²) > 0.999> 0.998Q2(R1) / Q2(R2)
Range 1 - 100 µg/mL0.1 - 20 µg/mLQ2(R1) / Q2(R2)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Q2(R1) / Q2(R2)
Precision (% RSD) < 2.0%< 3.0%Q2(R1) / Q2(R2)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLQ2(R1) / Q2(R2)
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mLQ2(R1) / Q2(R2)
Specificity Demonstrated by peak purity and resolution from potential impurities.Demonstrated by mass spectral data and chromatographic resolution.Q2(R1) / Q2(R2)

Experimental Protocols

Proposed RP-HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Initial conditions: 20% Acetonitrile.

    • Gradient: Linearly increase to 80% Acetonitrile over 10 minutes.

    • Hold: 80% Acetonitrile for 2 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax of this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Proposed GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample to be analyzed in the same solvent.

  • (Optional Derivatization): To a known amount of sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat as required to form the silylated derivative. This can improve peak shape and thermal stability.

Visualized Workflows

HPLC_Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis A Literature Review & Compound Characterization B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Flow rate, Gradient, Temperature) B->C D Establish System Suitability Criteria C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Sample Analysis J->K Implement for Routine Use L Data Review & Reporting K->L

Caption: Workflow for HPLC Method Development and Validation.

GCMS_Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Optional: Derivatization P2->P3 P4 Filter Solution P3->P4 A1 Inject Sample into GC P4->A1 Analysis A2 Separation on Column A1->A2 A3 Ionization & Mass Analysis A2->A3 D1 Peak Integration A3->D1 Data Acquisition D2 Quantification using Calibration Curve D1->D2 D3 Generate Report D2->D3

Caption: Workflow for GC-MS Sample Analysis.

Conclusion

References

Benchmarking 4-Amino-3,5-difluorobenzaldehyde in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount to achieving desired molecular architectures and functionalities. 4-Amino-3,5-difluorobenzaldehyde emerges as a versatile reagent, offering a unique combination of a reactive aldehyde group, a nucleophilic amino group, and the electronic influence of two fluorine atoms. This guide provides a comparative analysis of its performance in key synthetic transformations, benchmarked against other commonly used substituted benzaldehydes.

Synthesis of this compound and Alternatives

A reliable and efficient synthesis of this compound is crucial for its application. While a direct, high-yield protocol is not extensively documented in publicly available literature, a plausible route can be inferred from the synthesis of its nitrile precursor, 4-amino-3,5-difluorobenzonitrile.

Proposed Synthesis of this compound:

A potential two-step synthesis starts from 4-bromo-2,6-difluoroaniline. The first step involves a cyanation reaction to form 4-amino-3,5-difluorobenzonitrile. The subsequent step would be the reduction of the nitrile to the aldehyde.

Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile

This reaction involves the substitution of the bromine atom with a cyanide group.

  • Reactants: 4-bromo-2,6-difluoroaniline, Copper(I) cyanide (CuCN)

  • Solvent: Dimethylformamide (DMF)

  • Conditions: Reflux for 24 hours

  • Work-up: Cooling, addition of ammonium hydroxide (NH₄OH), and filtration.

Step 2: Reduction of 4-amino-3,5-difluorobenzonitrile to this compound

The reduction of the nitrile to an aldehyde can be achieved using various reagents. A common method is the use of Diisobutylaluminium hydride (DIBAL-H).

  • Reactant: 4-amino-3,5-difluorobenzonitrile

  • Reagent: Diisobutylaluminium hydride (DIBAL-H)

  • Solvent: Anhydrous solvent like toluene or dichloromethane

  • Conditions: Low temperature (e.g., -78 °C) followed by warming to room temperature.

  • Work-up: Quenching with a suitable reagent (e.g., methanol, followed by aqueous acid).

The following diagram illustrates the proposed synthetic workflow.

G cluster_start Starting Material cluster_reagents1 Reagents & Conditions (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents & Conditions (Step 2) cluster_product Final Product A 4-bromo-2,6-difluoroaniline B 4-amino-3,5-difluorobenzonitrile A->B Cyanation R1 CuCN, DMF Reflux, 24h C This compound B->C Reduction R2 1. DIBAL-H, Toluene, -78°C 2. H₃O⁺

Figure 1. Proposed synthetic workflow for this compound.

Performance in Schiff Base Synthesis

The formation of Schiff bases (imines) is a fundamental reaction where this compound can be utilized. The electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates and higher yields compared to non-fluorinated or electron-donating group substituted benzaldehydes.

Comparative Data for Schiff Base Synthesis:

The following table summarizes the performance of various substituted benzaldehydes in Schiff base formation with different amines. It is important to note that the reaction conditions are not identical across all examples, but they provide a general benchmark for comparison.

AldehydeAmineCatalyst/SolventReaction TimeYield (%)Reference
This compound Hypothetical reaction with a primary aminee.g., Acetic acid/EthanolExpected: < 1-2hExpected: >90%N/A
4-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneEthanol30-36 h74.5[1]
2-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneEthanol36 h76.4[1]
3-Nitrobenzaldehyde(1R,2R)-(-)-1,2-diaminocyclohexaneEthanol30-36 h94.4[1]
Substituted aromatic aldehydesEthylene diamineWater2-2.5 h75-90[2]
4-Chlorobenzaldehyde2-(4-aminophenyl)acetonitrile3,5-difluoroarylboronic acid/Ethanol2 h96[3]

Note: Data for this compound is a hypothetical projection based on the expected electronic effects of the fluorine substituents. The other entries are from cited literature under varying conditions.

Experimental Protocol for a Typical Schiff Base Synthesis:

The following is a general procedure for the synthesis of a Schiff base from an aromatic aldehyde and a primary amine.

  • Dissolve the substituted benzaldehyde (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask.

  • Add the primary amine (1 mmol) to the solution.

  • If required, add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

The logical workflow for a comparative study of Schiff base synthesis is depicted below.

G cluster_aldehydes Aldehyde Substrates cluster_amine Amine Substrate cluster_conditions Reaction Conditions cluster_products Schiff Base Products cluster_analysis Performance Analysis A1 This compound C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Temperature (e.g., Reflux) A1->C A2 4-Nitrobenzaldehyde A2->C A3 4-Hydroxybenzaldehyde A3->C A4 Benzaldehyde A4->C B Primary Amine (e.g., Aniline) B->C P1 Product 1 C->P1 P2 Product 2 C->P2 P3 Product 3 C->P3 P4 Product 4 C->P4 D Compare: - Yield (%) - Reaction Time (h) - Purity P1->D P2->D P3->D P4->D

Figure 2. Logical workflow for comparing aldehyde performance in Schiff base synthesis.

Performance in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of both an amino and an aldehyde group allows for cyclization reactions with suitable reagents to form fused ring systems, which are of significant interest in medicinal chemistry.

Comparative Data for Heterocycle Synthesis:

Direct comparative data for this compound in heterocycle synthesis is scarce. However, we can infer its potential performance by examining similar reactions with other amino-substituted aromatic compounds. For instance, multicomponent reactions involving aminoazoles, aldehydes, and active methylene compounds are common for constructing fused heterocyclic systems. The reactivity of the aldehyde component is a key factor in these transformations.

Amino-Aromatic PrecursorAldehydeReagentsProduct TypeYield (%)Reference
This compound Self-condensation or with another reagente.g., Active methylene compounde.g., Dihydropyridine derivativeExpected: Good to ExcellentN/A
3-Amino-1,2,4-triazoleVarious aromatic aldehydesEthyl acetoacetateDihydropyrimidinesNot specified[4]
5-AminopyrazolesVarious aromatic aldehydes1,3-DiketonesDihydropyrazolopyridinonesNot specified[4]
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneVarious benzaldehydesN/ASchiff bases (precursors to heterocycles)53-95

Note: The performance of this compound is a projection. The other examples illustrate the types of heterocycles that can be formed from similar precursors.

Experimental Protocol for a Multicomponent Heterocycle Synthesis:

The following is a generalized procedure for a three-component reaction to synthesize a heterocyclic compound.

  • In a round-bottom flask, combine the amino-aromatic precursor (e.g., this compound, 1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), and a third component if required.

  • Add a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • Add a catalyst if necessary (e.g., a base like piperidine or an acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.

  • After completion, cool the mixture and isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Potential Role in Signaling Pathways

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its derivatives, particularly heterocyclic compounds and Schiff bases, are often designed as inhibitors of various enzymes or as ligands for receptors involved in cellular signaling. For example, many kinase inhibitors, which are crucial in cancer therapy, possess heterocyclic cores that could potentially be synthesized using this aldehyde.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G cluster_synthesis Synthesis of Inhibitor cluster_pathway Hypothetical Signaling Pathway A This compound C Synthetic Steps A->C B Other Reagents B->C D Heterocyclic Derivative (Potential Kinase Inhibitor) C->D F Receptor Tyrosine Kinase D->F Inhibition E Growth Factor E->F G Downstream Signaling (e.g., MAPK Pathway) F->G H Cell Proliferation & Survival G->H

Figure 3. Hypothetical inhibition of a signaling pathway by a derivative of this compound.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the fluorine substituents, are anticipated to enhance its reactivity in key transformations such as Schiff base formation and the construction of heterocyclic systems. While direct comparative studies are limited, the available data on related compounds suggest that it can be a highly efficient reagent. Further research into its direct synthesis and head-to-head comparisons with other benzaldehydes will be invaluable for fully elucidating its performance and potential in drug discovery and materials science.

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of 4-Amino-3,5-difluorobenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential safety and logistical information for 4-Amino-3,5-difluorobenzaldehyde, a key reagent in various synthetic pathways. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Essential Safety and Hazard Information

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValue
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol [1]
Appearance Expected to be a liquid or solid
Flash Point Likely combustible (based on analogs)
Hazards Skin irritant, eye irritant, may cause respiratory irritation, flammable

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes exposure and reduces the risk of incidents.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Skin Protection A lab coat or chemical-resistant apron. Full-length pants and closed-toe shoes are required.
Respiratory For operations with a potential for generating aerosols or vapors, a NIOSH-approved respirator may be necessary.
Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: When transferring the chemical, use a funnel and work over a secondary containment tray to catch any spills.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Handling: After use, securely seal the container and decontaminate the work area with an appropriate solvent and then soap and water. Remove and dispose of contaminated gloves properly.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix this waste with incompatible materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Assess Hazards prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Dispense in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure Container handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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